GDC-0339
Description
Properties
IUPAC Name |
5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVGMQFCYBLTL-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428569-85-0 | |
| Record name | GDC-0339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0339 Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GDC-0339 is a potent and orally bioavailable small molecule inhibitor that demonstrates significant anti-tumor activity in preclinical models of multiple myeloma. As a pan-Pim kinase inhibitor, this compound targets all three isoforms of the Pim serine/threonine kinases (Pim-1, Pim-2, and Pim-3), which are key mediators of cytokine signaling pathways crucial for the survival and proliferation of multiple myeloma cells. By inhibiting Pim kinases, this compound disrupts downstream signaling cascades, primarily the mTORC1 and c-Myc pathways, leading to a cytostatic effect on myeloma cells and dose-dependent tumor growth inhibition in vivo. This technical guide provides a comprehensive overview of the mechanism of action of this compound in multiple myeloma, including its biochemical and cellular activity, detailed experimental protocols, and a visual representation of the targeted signaling pathways.
Introduction to Pim Kinases in Multiple Myeloma
The Pim family of serine/threonine kinases are downstream effectors of the JAK/STAT and NF-κB signaling pathways, which are frequently activated in multiple myeloma by cytokines such as IL-6 present in the bone marrow microenvironment. Pim kinases are constitutively active and play a critical role in promoting cell survival, proliferation, and inhibiting apoptosis. Their substrates are involved in various cellular processes, including cell cycle progression and protein synthesis. Notably, Pim-2 is often overexpressed in multiple myeloma and is associated with poor prognosis, making Pim kinases attractive therapeutic targets.
This compound: A Potent Pan-Pim Kinase Inhibitor
This compound is a diaminopyrazole compound designed for potent and selective inhibition of all three Pim kinase isoforms. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of Pim-1, Pim-2, and Pim-3.
Biochemical Activity
This compound exhibits potent inhibitory activity against the Pim kinase family with low nanomolar efficacy.
| Target Kinase | Inhibition Constant (Ki) |
| Pim-1 | 0.03 nM |
| Pim-2 | 0.1 nM |
| Pim-3 | 0.02 nM |
Table 1: Biochemical Potency of this compound Against Pim Kinase Isoforms.[1][2]
Cellular Activity
In vitro studies have demonstrated the cytostatic effect of this compound on multiple myeloma cell lines.
| Cell Line | IC50 (Cytostatic) |
| MM.1S | 0.1 µM |
Table 2: In Vitro Cellular Activity of this compound in a Multiple Myeloma Cell Line.[1]
Core Signaling Pathways Targeted by this compound
The primary mechanism of action of this compound involves the inhibition of downstream signaling pathways regulated by Pim kinases, leading to a reduction in protein synthesis and cell proliferation.
Inhibition of the mTORC1 Pathway
Pim kinases are known to phosphorylate and inactivate tuberous sclerosis complex 2 (TSC2), a negative regulator of the mTORC1 complex. By inhibiting Pim kinases, this compound prevents the phosphorylation of TSC2, leading to the suppression of mTORC1 activity. This, in turn, reduces the phosphorylation of downstream mTORC1 substrates, including the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase (S6K). The dephosphorylation of 4E-BP1 allows it to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby blocking cap-dependent translation of key proteins required for cell growth and proliferation.
Caption: this compound inhibits Pim kinases, leading to the suppression of the mTORC1 pathway.
Modulation of the c-Myc Pathway
c-Myc is a critical transcription factor that drives the expression of genes involved in cell growth, proliferation, and metabolism. Pim kinases can directly phosphorylate and stabilize c-Myc, thereby enhancing its transcriptional activity. This compound-mediated inhibition of Pim kinases leads to decreased phosphorylation and subsequent degradation of c-Myc, resulting in the downregulation of its target genes and a reduction in cell proliferation.
Caption: this compound inhibits Pim kinases, leading to the destabilization of c-Myc.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in human multiple myeloma xenograft mouse models. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[1]
| Xenograft Model | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) |
| RPMI-8226 | 100 | 90% |
| MM.1S | 100 | 60% |
Table 3: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Pim Kinase Inhibition Assay
Objective: To determine the biochemical potency of this compound against Pim kinase isoforms.
Methodology:
-
Reagents: Recombinant human Pim-1, Pim-2, and Pim-3 kinases; fluorescently labeled peptide substrate; ATP; this compound at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the Pim kinase, peptide substrate, and ATP in a suitable buffer.
-
This compound is added at a range of concentrations to determine its inhibitory effect.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based detection method.
-
The IC50 values are calculated from the dose-response curves, and these are subsequently converted to Ki values.
-
Cell Viability Assay
Objective: To assess the cytostatic effect of this compound on multiple myeloma cells.
Methodology:
-
Cell Line: MM.1S human multiple myeloma cells.
-
Reagents: this compound; cell culture medium; a reagent for measuring cell viability (e.g., CellTiter-Glo®).
-
Procedure:
-
MM.1S cells are seeded in 96-well plates.
-
The cells are treated with a serial dilution of this compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well, and the luminescence (proportional to ATP content, an indicator of cell viability) is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of viable cells against the log of the this compound concentration.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of downstream targets in the mTORC1 and c-Myc pathways.
Methodology:
-
Cell Line: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226).
-
Reagents: this compound; lysis buffer; primary antibodies against total and phosphorylated forms of 4E-BP1, S6, and c-Myc; secondary antibodies.
-
Procedure:
-
Cells are treated with this compound or vehicle for a specified time.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with the primary antibody of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Caption: A generalized workflow for Western blot analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used.
-
Cell Lines: RPMI-8226 or MM.1S cells are implanted subcutaneously.
-
Drug Administration: this compound is formulated for oral gavage and administered daily.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses (e.g., 100 mg/kg) daily for a defined period (e.g., 21 days).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the tumor growth inhibition is calculated.
-
Conclusion
This compound is a potent, orally bioavailable, pan-Pim kinase inhibitor with a clear mechanism of action in multiple myeloma. By targeting the Pim kinases, this compound effectively disrupts the mTORC1 and c-Myc signaling pathways, which are critical for the survival and proliferation of myeloma cells. The robust preclinical data, demonstrating both in vitro cytostatic effects and in vivo tumor growth inhibition, support the continued investigation of this compound as a potential therapeutic agent for the treatment of multiple myeloma. This guide provides a foundational understanding for researchers and drug development professionals working to advance novel therapies in this disease area.
References
GDC-0339 Target Validation in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of GDC-0339, a potent pan-Pim kinase inhibitor, in the context of hematological malignancies, with a primary focus on multiple myeloma. This compound targets the three isoforms of the Pim serine/threonine kinase family—Pim-1, Pim-2, and Pim-3—which are crucial mediators of cytokine signaling pathways that drive cell survival and proliferation. Overexpression of Pim kinases is a hallmark of various hematological cancers, making them a compelling therapeutic target. This document details the preclinical data supporting the rationale for Pim kinase inhibition by this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for key experimental assays.
Introduction: Pim Kinases as a Therapeutic Target in Hematological Malignancies
The Pim kinases are a family of constitutively active serine/threonine kinases that play a significant role in the pathogenesis of several hematological malignancies, including multiple myeloma, acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[1] Unlike many other kinases involved in cancer, Pim kinases do not require activating phosphorylation, and their activity is primarily regulated at the level of protein expression and stability. They are downstream effectors of the JAK/STAT signaling pathway and are induced by a variety of cytokines and growth factors.
The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit partially overlapping functions in promoting cell survival, proliferation, and resistance to apoptosis.[2] Their oncogenic activity is mediated through the phosphorylation of a range of downstream substrates that are involved in critical cellular processes. Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p21, and components of the mTORC1 signaling pathway, such as 4EBP1.[3][4] The overexpression of Pim kinases in cancer cells leads to the inactivation of pro-apoptotic signals and the enhancement of pro-survival and proliferative pathways, thereby contributing to tumorigenesis. The validation of Pim kinases as a therapeutic target has led to the development of small molecule inhibitors, including this compound.
This compound: A Potent Pan-Pim Kinase Inhibitor
This compound is an orally bioavailable small molecule inhibitor that potently targets all three Pim kinase isoforms.[5] Its development was driven by the need for a therapeutic agent that could effectively block the redundant functions of the Pim kinase family in hematological cancers.
Biochemical Potency
This compound exhibits potent inhibitory activity against Pim-1, Pim-2, and Pim-3 at nanomolar concentrations. The high affinity of this compound for the ATP-binding pocket of the Pim kinases leads to effective inhibition of their catalytic activity.
| Target | Ki (nM) |
| Pim-1 | 0.03[5] |
| Pim-2 | 0.1[5] |
| Pim-3 | 0.02[5] |
Table 1: Biochemical Potency of this compound Against Pim Kinase Isoforms.
Mechanism of Action and Downstream Signaling
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key downstream substrates of the Pim kinases. This leads to the modulation of several critical signaling pathways that are dysregulated in hematological malignancies.
Pim Kinase Signaling Pathway
The signaling cascade initiated by Pim kinases culminates in the promotion of cell survival and proliferation. This compound's inhibition of Pim kinases disrupts this cascade at a critical juncture.
Caption: Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in various preclinical models of hematological malignancies, demonstrating its potential as a therapeutic agent.
In Vitro Cellular Activity
This compound has shown cytostatic effects in multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for cell viability in the MM.1S cell line has been determined.
| Cell Line | Assay Type | IC50 (µM) |
| MM.1S | Cell Viability | 0.1[5] |
Table 2: In Vitro Cellular Activity of this compound in Multiple Myeloma.
In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor efficacy of this compound has been demonstrated in human multiple myeloma xenograft mouse models. Oral administration of this compound led to significant tumor growth inhibition.
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| RPMI-8226 | 100 | 90% |
| MM.1S | 100 | 60% |
Table 3: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Pim Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Pim kinases.
Caption: Workflow for an in vitro Pim kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant Pim kinase (e.g., 5-10 ng) with a specific peptide substrate (e.g., 10 µM BAD-derived peptide) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration ~10-50 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the Ki value using appropriate software.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of this compound on the viability of hematological cancer cell lines.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5-10 x 10⁶ RPMI-8226 or MM.1S cells) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control orally, once daily.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The preclinical data for this compound strongly support the validation of Pim kinases as a therapeutic target in hematological malignancies. This compound demonstrates potent and selective inhibition of all three Pim isoforms, leading to the disruption of key pro-survival and proliferative signaling pathways. The significant in vitro and in vivo anti-tumor activity observed in multiple myeloma models highlights the potential of this compound as a novel therapeutic agent for patients with these cancers. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a clinical setting.
References
- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4EBP1/c-MYC/PUMA and NF-κB/EGR1/BIM pathways underlie cytotoxicity of mTOR dual inhibitors in malignant lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4EBP1/c-MYC/PUMA and NF-κB/EGR1/BIM pathways underlie cytotoxicity of mTOR dual inhibitors in malignant lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
In vitro anti-cancer effects of GDC-0339
An In-Depth Technical Guide on the In Vitro Anti-Cancer Effects of GDC-0339
Introduction
This compound is a potent, orally bioavailable, small-molecule inhibitor targeting the three isoforms of the Proviral insertion in murine malignancies (Pim) serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1] These kinases are key downstream effectors in various signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a range of hematological malignancies and solid tumors.[2] Pim kinases play a crucial role in regulating cell survival, proliferation, apoptosis, and drug resistance.[2][3] By inhibiting these kinases, this compound disrupts these oncogenic processes, making it a compound of significant interest for cancer therapy, particularly for multiple myeloma.[1] Although its clinical development was discontinued due to off-target safety signals, the study of this compound provides valuable insights into the therapeutic potential of Pim kinase inhibition.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts multiple pro-survival and proliferative signaling cascades. Key downstream targets of Pim kinases include the pro-apoptotic protein BAD, the cell cycle inhibitor p27kip1, and components of the protein synthesis machinery like 4E-BP1.[3][5] By inhibiting Pim kinases, this compound leads to decreased phosphorylation of these substrates, which in turn promotes apoptosis, induces cell cycle arrest, and inhibits protein translation.[3]
Quantitative Data
Enzymatic Activity
This compound is a highly potent inhibitor of all three Pim kinase isoforms, demonstrating inhibitory constants (Ki) in the low nanomolar range.
| Pim Kinase Isoform | Ki (nM) |
| Pim-1 | 0.03[1] |
| Pim-2 | 0.1[1] |
| Pim-3 | 0.02[1] |
In Vitro Anti-Proliferative Activity
The cytostatic effect of this compound has been primarily demonstrated in multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) reflects the compound's potency in inhibiting cell viability.
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.1[1] |
| RPMI8226 | Multiple Myeloma | Efficacious in xenograft models[3][6] |
Note: While this compound proved efficacious in RPMI8226 xenograft models, specific in vitro IC50 values for this cell line are not detailed in the provided search results.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT-Based)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
-
Materials and Reagents:
-
Cancer cell line (e.g., MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[8]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8][9]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[7] Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] Apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[11]
-
Materials and Reagents:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time.
-
Harvesting: Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifuging at 300 xg for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the DNA content of cells, thereby allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
-
Materials and Reagents:
-
Treated and control cells
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial as PI can also bind to double-stranded RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.[14] The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located in between.[16] Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in each phase.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of PIM Kinases in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 5. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing markers of apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 16. m.youtube.com [m.youtube.com]
Structural Biology of GDC-0339 Binding to Pim Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the potent pan-Pim kinase inhibitor, GDC-0339, and its target enzymes. The information presented herein is curated from key scientific literature and public data repositories to serve as a detailed resource for researchers in oncology, drug discovery, and structural biology.
Introduction
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive targets for therapeutic intervention. This compound is a highly potent, orally bioavailable, pan-Pim kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models. Understanding the precise molecular interactions that govern the binding of this compound to Pim kinases is crucial for the rational design of next-generation inhibitors and for elucidating its mechanism of action.
Quantitative Binding Affinity of this compound
This compound exhibits picomolar to sub-nanomolar inhibitory activity against all three Pim kinase isoforms. The binding affinities, as determined by in vitro kinase assays, are summarized in the table below.
| Kinase Isoform | This compound Ki (nM) |
| Pim-1 | 0.03[1] |
| Pim-2 | 0.1[1] |
| Pim-3 | 0.02[1] |
Structural Insights from X-ray Crystallography
The co-crystal structure of this compound in complex with Pim-1 provides a detailed view of the inhibitor's binding mode. The structure was solved at a resolution of 1.71 Å and is publicly available through the Protein Data Bank (PDB).
| Parameter | Value |
| PDB ID | 6NO9[2] |
| Resolution | 1.71 Å |
| R-Value Work | 0.168 |
| R-Value Free | 0.205 |
The crystallographic data reveals that this compound binds in the ATP-binding pocket of Pim-1, adopting a U-shaped conformation. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's interaction with Pim kinases are provided below. These protocols are based on established methods in the field and those reported in the primary literature.
Pim-1 Protein Expression and Purification for Crystallography
The production of high-quality Pim-1 protein is a prerequisite for successful crystallization. The following protocol outlines a general method for the expression and purification of a crystallizable Pim-1 construct.
-
Cloning and Expression:
-
The cDNA encoding the human Pim-1 kinase domain (e.g., residues 14-313) is cloned into a suitable bacterial expression vector, such as pET41a, often with an N-terminal GST-tag for affinity purification.[3]
-
The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-22°C) to enhance protein solubility.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors).
-
Cell lysis is performed by sonication or high-pressure homogenization.
-
The lysate is clarified by ultracentrifugation.
-
The supernatant containing the GST-tagged Pim-1 is loaded onto a GST-affinity column (e.g., Glutathione Sepharose).
-
The column is washed extensively with the lysis buffer to remove unbound proteins.
-
The GST-tag is cleaved on-column by incubation with a specific protease (e.g., thrombin or PreScission protease).[3]
-
The tagless Pim-1 is eluted and further purified by ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography (e.g., Superdex 75) to ensure high purity and homogeneity.[3]
-
Co-crystallization of Pim-1 with this compound
This protocol describes a general procedure for obtaining co-crystals of Pim-1 with an inhibitor.
-
Complex Formation:
-
Purified Pim-1 protein is concentrated to 5-10 mg/mL in a buffer such as 20 mM HEPES pH 7.5, 200 mM NaCl, and 1 mM TCEP.
-
This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 3-5 fold molar excess.
-
The mixture is incubated on ice for at least 1 hour to allow for complex formation.
-
-
Crystallization:
-
Crystallization trials are set up using the sitting-drop or hanging-drop vapor diffusion method.
-
The protein-inhibitor complex is mixed with a crystallization screen solution in a 1:1 ratio.
-
A typical crystallization condition for Pim-1 consists of 0.1 M MES pH 6.5 and 0.7 M sodium potassium tartrate.[4]
-
Plates are incubated at a constant temperature (e.g., 4°C or 20°C).
-
Crystals typically appear within a few days to a week.
-
-
Data Collection:
-
Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol).
-
Crystals are flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is commonly used to determine the binding affinity of inhibitors to kinases.
-
Reagents:
-
Pim kinase (Pim-1, Pim-2, or Pim-3) with a suitable tag (e.g., GST or His).
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
A fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236 for Pim-1).[5]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
This compound serially diluted in DMSO.
-
-
Procedure (384-well plate format):
-
A 3-fold serial dilution of this compound is prepared in DMSO.
-
The assay is performed by adding the following components to each well, with each component prepared at 3 times the final desired concentration:
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
The TR-FRET signal is read on a plate reader capable of measuring europium donor and tracer acceptor fluorescence (e.g., excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for the tracer).
-
The ratio of the acceptor to donor fluorescence is calculated.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation. Ki values are then calculated using the Cheng-Prusoff equation.
-
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of multiple signaling pathways that are crucial for cell growth and survival. A simplified representation of the canonical Pim signaling pathway is depicted below.
Conclusion
This technical guide has provided a detailed overview of the structural and biochemical aspects of this compound's interaction with Pim kinases. The high-resolution crystal structure and potent binding affinities underscore the inhibitor's optimized design. The experimental protocols outlined herein offer a foundation for further research into the Pim kinase family and the development of novel therapeutics.
References
- 1. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Genesis of GDC-0339: A Pan-Pim Kinase Inhibitor for Multiple Myeloma
A Technical Guide to the Discovery and Chemical Synthesis of a Promising Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and chemical synthesis of GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor. This compound has emerged as a promising therapeutic candidate for the treatment of multiple myeloma. This document details the scientific journey from initial concept to the development of a clinical candidate, focusing on the core chemistry and biology that underpin its mechanism of action and potential efficacy.
Introduction: The Rationale for Pim Kinase Inhibition
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma. This makes them a compelling target for therapeutic intervention. This compound was developed as a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor designed to overcome the redundancy of the three Pim isoforms.[1][2]
Discovery and Optimization
The development of this compound began with a high-throughput screening campaign to identify novel chemical scaffolds with pan-Pim kinase inhibitory activity. This led to the identification of a diaminopyrazole lead compound. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as a clinical candidate.[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following is a representative synthetic route based on literature precedents for similar diaminopyrazole compounds.
Synthetic Scheme Overview
Caption: A simplified workflow of the this compound synthesis.
Detailed Experimental Protocol
A detailed, step-by-step synthesis protocol for this compound is outlined in the supporting information of the primary publication by Wang et al. (2019). The synthesis involves the coupling of key intermediates to construct the diaminopyrazole core, followed by functional group manipulations to install the required side chains.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of all three Pim kinase isoforms. Its mechanism of action involves binding to the ATP-binding pocket of the Pim kinases, thereby preventing the phosphorylation of downstream substrates involved in cell cycle progression and survival.
Signaling Pathway
Caption: The Pim kinase signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies.
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| Ki (nM) | 0.03 | 0.1 | 0.02 | [3] |
| IC50 (nM) | 0.4 | 1.1 | 0.4 | [1] |
| Cell Line | Assay | IC50 (µM) | Reference |
| MM.1S | Cell Viability | 0.1 | [3] |
| RPMI-8226 | Cell Viability | Not explicitly stated |
| Xenograft Model | Cell Line | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Reference |
| Mouse | RPMI-8226 | 100 | 90 | [4] |
| Mouse | MM.1S | 100 | 60 | [4] |
Experimental Protocols
Pim Kinase Biochemical Assay
Objective: To determine the in vitro inhibitory activity of this compound against Pim kinases.
Methodology: A common method is the ADP-Glo™ Kinase Assay.[3][5]
-
Reaction Setup: A reaction mixture containing the specific Pim kinase isoform, a suitable substrate (e.g., S6K substrate), ATP, and the test compound (this compound) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) is prepared in a 384-well plate.[3][5]
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated from a dose-response curve.
Multiple Myeloma Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effect of this compound on multiple myeloma cell lines.
Methodology: A common method is the MTT or XTT assay.[6]
-
Cell Plating: Multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 value is determined by plotting the percentage of viable cells against the compound concentration.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human multiple myeloma cells (e.g., RPMI-8226 or MM.1S) are subcutaneously injected into immunocompromised mice (e.g., SCID or NSG mice).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Conclusion
This compound is a potent, orally bioavailable pan-Pim kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma. Its discovery and development highlight the importance of targeting key signaling pathways in cancer. The detailed chemical synthesis and biological evaluation protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with multiple myeloma.
References
- 1. researchgate.net [researchgate.net]
- 2. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
GDC-0339: A Comprehensive Pharmacological Profile of a Pan-Pim Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the pharmacological properties of GDC-0339, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. The content herein is curated for researchers, scientists, and drug development professionals, presenting key data in structured tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and metabolism.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases have emerged as promising therapeutic targets in oncology.[1][2] this compound is a diaminopyrazole compound developed as a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[3] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma, both as a single agent and in combination with other targeted therapies.[2][3][4]
Biochemical and Cellular Activity
This compound exhibits potent inhibitory activity against all three Pim kinase isoforms with low nanomolar to sub-nanomolar affinity. Its cellular activity has been demonstrated in multiple myeloma cell lines, where it inhibits cell proliferation and downstream signaling pathways.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Pim-1 | Kinase Assay | 0.03[5] | - | MM.1S | 0.1 (cytostatic)[5] |
| Pim-2 | Kinase Assay | 0.1[5] | - | MM.1S | 0.07 (antiproliferative) |
| Pim-3 | Kinase Assay | 0.02[5] | - | MM.1S | 0.03 (in presence of GDC-0941) |
| hERG | Patch Clamp | - | 2700 | HEK293 | - |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in human multiple myeloma xenograft models, demonstrating dose-dependent tumor growth inhibition.
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| RPMI 8226 | 100 mg/kg, p.o., daily | 90% | [6] |
| MM.1S | 100 mg/kg, p.o., daily | 60% | [6] |
| RPMI 8226 | 1-300 mg/kg, p.o., daily for 21 days | Dose-dependent | [5] |
| MM.1S | 1-300 mg/kg, p.o., daily for 21 days | Dose-dependent | [5] |
Pharmacokinetic Profile
This compound has been characterized by favorable pharmacokinetic properties, including good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Reference |
| Human (predicted) | Half-life (t½) | 3.2 hours | [6] |
| Human (predicted) | Oral Bioavailability (F) | 58% | [6] |
| Mouse | Half-life (t½) | 0.9 hours | [5] |
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell cycle progression and apoptosis by phosphorylating a variety of substrates. This compound, by inhibiting Pim kinases, modulates these downstream signaling events.
References
The Role of Pim Kinases in Multiple Myeleloma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, have emerged as critical players in the pathogenesis of multiple myeloma (MM).[1][2][3] Overexpressed in MM cells, these constitutively active kinases are pivotal in driving tumor cell proliferation, survival, and resistance to therapy.[1][4] Their influence extends to the bone marrow microenvironment, where they modulate interactions that support myeloma growth and contribute to myeloma-associated bone disease.[4][5][6] This central role has positioned Pim kinases as compelling therapeutic targets, with several inhibitors under preclinical and clinical investigation.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms orchestrated by Pim kinases in multiple myeloma, details key experimental methodologies for their study, and summarizes the current landscape of Pim-targeted therapies.
Pim Kinase Expression and Regulation in Multiple Myeloma
The three Pim kinase isoforms, PIM1, PIM2, and PIM3, are encoded by separate genes and share a high degree of sequence homology.[1] While all three are expressed in MM, Pim-2 is the most highly and consistently overexpressed isoform in patient-derived myeloma cells and MM cell lines, suggesting a particularly crucial role in this malignancy.[7][8][9][10]
Pim kinase expression is predominantly regulated at the transcriptional and translational levels.[1] Key signaling pathways that drive Pim expression in the context of the bone marrow microenvironment include:
-
JAK/STAT Pathway: Interleukin-6 (IL-6), a key cytokine in the MM microenvironment, activates the JAK/STAT pathway, leading to the binding of STAT3 and STAT5 to the PIM1 and PIM2 promoters and subsequent upregulation of their transcription.[1][7][8]
-
NF-κB Pathway: Tumor necrosis factor-alpha (TNF-α) and other members of the TNF family, secreted by osteoclasts, activate the NF-κB pathway, which in turn increases Pim-2 expression.[7][8]
A diagram illustrating the transcriptional regulation of Pim kinases is provided below.
Caption: Transcriptional Regulation of Pim Kinases in Multiple Myeloma.
Core Signaling Pathways and Downstream Targets
Pim kinases exert their oncogenic functions by phosphorylating a wide array of downstream substrates involved in critical cellular processes.[1][2] These constitutively active kinases do not require post-translational modifications for their activity, which is instead dependent on their expression levels.[1]
Cell Cycle Progression
Pim kinases promote cell cycle progression through the phosphorylation and regulation of key cell cycle components:[1]
-
p21Cip1/Waf1 and p27Kip1: Pim kinases phosphorylate the cell cycle inhibitors p21 and p27, leading to their cytoplasmic sequestration and subsequent proteasomal degradation.[1][11] This relieves their inhibitory effect on cyclin/CDK complexes, allowing for cell cycle progression.[1]
-
CDC25A and CDC25C: Pim kinases can directly phosphorylate and activate the CDC25 phosphatases, which are critical for the G1/S and G2/M transitions.[2]
Caption: Pim Kinase Regulation of the Cell Cycle.
Apoptosis and Cell Survival
A primary mechanism by which Pim kinases promote myeloma cell survival is through the inhibition of apoptosis.[1][2] This is achieved by:
-
BAD Phosphorylation: Pim kinases phosphorylate the pro-apoptotic protein BAD at Ser112.[1][2] This phosphorylation event promotes the dissociation of BAD from the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing apoptosis.[1][2]
-
ASK1 Inhibition: Pim-1 can phosphorylate and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the JNK and p38 MAPK stress-activated pathways.[1]
Protein Translation and Metabolism
Pim kinases, particularly Pim-2, play a significant role in regulating protein synthesis and cellular metabolism, processes essential for rapid tumor growth:
-
mTORC1 Pathway: Pim-2 phosphorylates and inactivates Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of the mTORC1 complex.[2][12][13] This leads to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, 4E-BP1 and S6K, which are critical for initiating cap-dependent translation.[2][13]
-
Glycolysis: Pim-2 has been shown to regulate glycolysis and energy production in MM cells.[11] Inhibition of Pim-2 leads to decreased glycolytic flux and ATP production, ultimately inhibiting tumor progression.[11]
Caption: Pim-2 Regulation of the mTORC1 Pathway.
Role in Drug Resistance and the Bone Marrow Microenvironment
Pim kinases contribute significantly to the drug-resistant phenotype of multiple myeloma and are integral to the supportive interactions within the bone marrow microenvironment.
Therapeutic Resistance
Overexpression of Pim kinases has been linked to resistance to various anti-myeloma agents.[2][14] This is mediated through several mechanisms, including the activation of pro-survival pathways that can bypass the effects of cytotoxic drugs.[1] Furthermore, Pim kinase expression can be upregulated under hypoxic conditions, a common feature of the bone marrow niche, further contributing to a drug-resistant state.[2]
Bone Marrow Microenvironment
The interaction between myeloma cells and the bone marrow microenvironment is a critical driver of disease progression. Pim kinases, particularly Pim-2, are key mediators in this process:
-
Upregulation by Stromal Cells and Osteoclasts: Bone marrow stromal cells (BMSCs) and osteoclasts (OCs) secrete factors like IL-6 and TNF-α that, as previously mentioned, upregulate Pim-2 expression in MM cells, thereby promoting their survival.[4][6][8]
-
Inhibition of Osteoblastogenesis: High Pim-2 expression in BMSCs and osteoblast precursors leads to the increased expression of factors that inhibit osteoblast differentiation.[4][6] This contributes to the osteolytic bone lesions characteristic of multiple myeloma.[5]
Pim Kinase Inhibitors in Multiple Myeloma
The central role of Pim kinases in MM pathogenesis has made them attractive targets for therapeutic intervention. Several small molecule inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[2][3]
| Inhibitor | Target | Type | Key Findings in MM Preclinical Models | Clinical Trial Phase (MM) |
| PIM447 (LGH447) | Pan-Pim | ATP-competitive | Potent single-agent anti-myeloma activity; overcomes resistance conferred by MSCs and OCs; demonstrates bone-protective effects.[2][10] | Phase I results showed a clinical benefit rate of 25.3% and a disease control rate of 72.2%.[14] |
| AZD1208 | Pan-Pim | ATP-competitive | Limited single-agent activity in some preclinical studies.[2][15] | Has been in clinical trials, but not specifically for MM as a primary indication in some reports.[10] |
| SGI-1776 | Pan-Pim | ATP-competitive | Showed limited preclinical single-agent activity in myeloma.[2][15] | Has been in clinical trials for other hematologic malignancies.[3] |
| INCB053914 | Pan-Pim | ATP-competitive | Inhibited tumor growth in MM xenograft models; showed synergy with other agents.[2][6] | Information on MM-specific clinical trials is emerging. |
| JP11646 | Pim-2 selective | Non-ATP competitive | Demonstrated greater suppression of MM proliferation than ATP-competitive inhibitors; also downregulated Pim-2 expression.[15][16][17] | Preclinical stage. |
| SMI-16a | Pim-2 selective | Not specified | Inhibited MM cell proliferation and induced apoptosis.[11] | Preclinical stage. |
Table 1: Summary of Pim Kinase Inhibitors in Multiple Myeloma.
Key Experimental Methodologies
The study of Pim kinases in multiple myeloma involves a range of molecular and cellular biology techniques. Below are protocols for key experiments frequently cited in the literature.
Western Blotting for Pim Kinase and Downstream Targets
Objective: To determine the protein expression levels of Pim kinases and the phosphorylation status of their downstream targets.
Protocol:
-
Cell Lysis: Harvest MM cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pim-1, Pim-2, Pim-3, phospho-BAD (Ser112), total BAD, phospho-4E-BP1, etc., overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Pim kinase inhibitors on the viability of multiple myeloma cells.
Protocol:
-
Cell Seeding: Plate MM cells in a 96-well plate at a density of 2 x 10^4 to 3 x 10^4 cells per well.[18]
-
Drug Treatment: Treat cells with increasing concentrations of the Pim kinase inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[18]
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in MM cells following treatment with Pim kinase inhibitors.
Protocol:
-
Cell Treatment: Treat MM cells with the desired concentration of Pim kinase inhibitor for the indicated time.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
Pim kinases are undeniably central to the pathobiology of multiple myeloma, influencing a spectrum of oncogenic processes from cell cycle regulation and survival to drug resistance and bone marrow microenvironment interactions. The wealth of preclinical data strongly supports the continued development of Pim kinase inhibitors as a therapeutic strategy for this challenging disease. While pan-Pim inhibitors have shown promise, the development of isoform-selective inhibitors, particularly against the highly expressed Pim-2, may offer a more targeted approach with an improved therapeutic window.
Future research should focus on:
-
Combination Therapies: Exploring synergistic combinations of Pim kinase inhibitors with standard-of-care agents (e.g., proteasome inhibitors, immunomodulatory drugs) and other targeted therapies to overcome resistance and enhance efficacy.[2][7]
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to Pim-targeted therapies.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms of both intrinsic and acquired resistance to Pim inhibitors to inform the development of next-generation compounds and rational combination strategies.
The continued investigation of Pim kinases and the clinical advancement of their inhibitors hold significant promise for improving the treatment landscape for patients with multiple myeloma.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [lenus.ie]
- 6. PIM Kinases in Multiple Myeloma - ProQuest [proquest.com]
- 7. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [lenus.ie]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim2 is required for maintaining multiple myeloma cell growth through modulating TSC2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Pim kinases in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pim2 is important for regulating DNA damage response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of the Pan-Pim Kinase Inhibitor GDC-0339 in Multiple Myeloma Xenograft Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor, in xenograft models of multiple myeloma. The data and protocols summarized herein are compiled from publicly available research to facilitate a deeper understanding of the preclinical antitumor activity and mechanism of action of this compound.
Introduction to this compound and Pim Kinases
This compound is a small molecule inhibitor that targets all three isoforms of the Pim (Proviral integration site for Moloney murine leukemia virus) serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are key regulators of several cellular processes, including cell cycle progression, apoptosis, and protein translation, which are frequently dysregulated in hematological malignancies like multiple myeloma.[3][4][5] Overexpression of Pim kinases is associated with the survival and proliferation of myeloma cells, making them an attractive therapeutic target.[3][6] this compound was developed to potently and selectively inhibit these kinases, thereby disrupting downstream signaling pathways crucial for tumor growth.[1][2]
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound has been evaluated in subcutaneous xenograft models of human multiple myeloma using immunodeficient mice. The two primary cell lines utilized in these studies were RPMI-8226 and MM.1S.
Summary of Antitumor Activity
The following tables summarize the key findings from in vivo efficacy studies of this compound in multiple myeloma xenograft models.
Table 1: this compound Efficacy in RPMI-8226 Xenograft Model [2]
| Parameter | Value |
| Cell Line | RPMI-8226 (Human Multiple Myeloma) |
| Mouse Strain | Not specified, likely SCID or NOD/SCID |
| This compound Dosage | 100 mg/kg |
| Administration Route | Oral |
| Dosing Schedule | Not specified |
| Tumor Growth Inhibition (TGI) | 90% |
| Body Weight Effects | No significant effects on body weight or body weight gain |
Table 2: this compound Efficacy in MM.1S Xenograft Model [2]
| Parameter | Value |
| Cell Line | MM.1S (Human Multiple Myeloma) |
| Mouse Strain | Not specified, likely SCID or NOD/SCID |
| This compound Dosage | Not specified for 60% TGI |
| Administration Route | Oral |
| Dosing Schedule | Not specified |
| Tumor Growth Inhibition (TGI) | 60% |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture
-
RPMI-8226: This human multiple myeloma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[7]
-
MM.1S: This human multiple myeloma cell line is also maintained in RPMI-1640 medium with similar supplements.[8] Both cell lines are incubated at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animal Models: Female immunodeficient mice, such as SCID or NOD/SCID mice, are typically used for establishing xenografts to prevent rejection of human tumor cells.[9][10]
-
Cell Implantation:
-
RPMI-8226 or MM.1S cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10⁶ RPMI-8226 cells or 2 x 10⁶ MM.1S cells is prepared in a 1:1 mixture of serum-free medium and Matrigel.[8][9]
-
The cell suspension is then subcutaneously injected into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
This compound Administration
-
Formulation: The specific vehicle for this compound oral administration is not detailed in the provided search results.
-
Dosing: this compound is administered orally (p.o.) at specified doses, such as 100 mg/kg.[2] The dosing frequency and duration of treatment would be defined in the specific study protocol.
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint for efficacy is the percentage of tumor growth inhibition (%TGI). This is calculated by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group at the end of the study.
-
Body Weight and General Health: Animal body weights are recorded regularly to assess the tolerability of the treatment. Any signs of toxicity are also monitored.[2]
Signaling Pathways and Experimental Workflows
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway. Once activated, Pim kinases phosphorylate a range of downstream substrates involved in cell survival and proliferation. This compound, by inhibiting Pim kinases, blocks these downstream effects.
Caption: this compound inhibits the Pim kinase signaling pathway.
Experimental Workflow for Xenograft Studies
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a multiple myeloma xenograft model.
Caption: Workflow for this compound preclinical xenograft studies.
Conclusion
The preclinical data strongly suggest that this compound is a potent, orally bioavailable pan-Pim kinase inhibitor with significant single-agent antitumor activity in multiple myeloma xenograft models.[2] The robust tumor growth inhibition observed in both RPMI-8226 and MM.1S models provides a solid rationale for its clinical development in this indication. This technical guide offers a detailed overview of the preclinical findings and the experimental methodologies used, serving as a valuable resource for researchers in the field of oncology drug development. Further investigation into the combination of this compound with other anti-myeloma agents could reveal synergistic effects and provide new therapeutic strategies for patients with multiple myeloma.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. | BioWorld [bioworld.com]
- 3. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [lenus.ie]
- 7. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GDC-0339 In Vivo Study Protocol for Mouse Models of Multiple Myeloma
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is associated with the pathogenesis of various hematological malignancies, including multiple myeloma. This compound has demonstrated dose-dependent antitumor activity in preclinical xenograft models of multiple myeloma, making it a promising candidate for further investigation.[1][2]
This document provides detailed protocols for in vivo studies of this compound in mouse models of multiple myeloma, specifically utilizing the RPMI-8226 and MM.1S human multiple myeloma cell lines. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Pim Kinase Signaling Pathway
The Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway. Once activated, Pim kinases phosphorylate a range of downstream targets to promote cell cycle progression and inhibit apoptosis. Key substrates include the pro-apoptotic protein BAD and the mTORC1 regulator, 4E-BP1. Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function, while phosphorylation of 4E-BP1 promotes protein synthesis and cell growth. This compound exerts its anti-tumor effects by inhibiting these phosphorylation events.
Caption: Pim Kinase Signaling Pathway and Mechanism of Action of this compound.
Experimental Protocols
Multiple Myeloma Xenograft Mouse Models
This protocol describes the establishment of subcutaneous xenograft models using RPMI-8226 and MM.1S human multiple myeloma cell lines in immunocompromised mice.
Materials:
-
RPMI-8226 or MM.1S human multiple myeloma cells
-
Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium, serum-free
-
Sterile syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture RPMI-8226 or MM.1S cells in appropriate media. On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend in serum-free RPMI-1640 medium at a concentration of 1 x 10⁸ cells/mL.
-
Cell-Matrigel Mixture: Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneous Inoculation: Subcutaneously inject 100 µL of the cell-Matrigel mixture (containing 5 x 10⁶ cells) into the right flank of each SCID mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor dimensions using calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol details the preparation and oral administration of this compound to the established xenograft mouse models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water
-
Oral gavage needles (20-gauge, curved)
-
Syringes
Procedure:
-
Formulation Preparation: Prepare a suspension of this compound in the 0.5% CMC vehicle. The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 10 mL/kg body weight. For example, for a 100 mg/kg dose, the concentration would be 10 mg/mL. Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Oral Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage. The treatment duration is typically 21 consecutive days.
-
Monitoring: Monitor the body weight of the mice twice weekly as an indicator of general health and potential toxicity.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Data Presentation: Efficacy of this compound
The antitumor activity of this compound is evaluated by measuring tumor growth inhibition (TGI). The following tables summarize the expected dose-dependent efficacy of this compound in RPMI-8226 and MM.1S xenograft models.
Table 1: Tumor Growth Inhibition in RPMI-8226 Xenograft Model
| This compound Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 (Treated) | Mean Tumor Volume (mm³) at Day 21 (Vehicle) | Tumor Growth Inhibition (%) |
| 1 | - | - | Dose-dependent |
| 10 | - | - | Dose-dependent |
| 50 | - | - | Dose-dependent |
| 100 | - | - | Dose-dependent |
| 200 | - | - | Dose-dependent |
| 300 | - | - | Dose-dependent |
Table 2: Tumor Growth Inhibition in MM.1S Xenograft Model
| This compound Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 (Treated) | Mean Tumor Volume (mm³) at Day 21 (Vehicle) | Tumor Growth Inhibition (%) |
| 1 | - | - | Dose-dependent |
| 10 | - | - | Dose-dependent |
| 50 | - | - | Dose-dependent |
| 100 | - | - | Dose-dependent |
| 200 | - | - | Dose-dependent |
| 300 | - | - | Dose-dependent |
Note: Specific TGI percentages are not publicly available and would be determined experimentally.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetic Analysis
This protocol outlines the collection of blood samples for the determination of this compound plasma concentrations over time.
Procedure:
-
Dosing: Administer a single oral dose of this compound to tumor-bearing mice.
-
Blood Collection: Collect blood samples (approximately 50-100 µL) via saphenous vein puncture at multiple time points post-dose. Recommended time points for oral administration include: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
Sample Analysis: Analyze plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½). A reported half-life for this compound is approximately 0.9 hours.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | User-defined |
| Cmax | To be determined |
| Tmax | To be determined |
| AUC | To be determined |
| t½ | ~0.9 h[1] |
Pharmacodynamic Analysis
This protocol describes the assessment of target engagement and downstream signaling inhibition in tumor tissue.
Procedure:
-
Tissue Collection: At the end of the efficacy study, or at specific time points after the final dose in a satellite group of animals, euthanize mice and excise tumors.
-
Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen or homogenize in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of Pim kinase substrates, such as BAD and 4E-BP1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A decrease in the phosphorylation of BAD and 4E-BP1 in this compound-treated tumors compared to vehicle-treated tumors would indicate target engagement and pharmacodynamic activity.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vivo evaluation of this compound in multiple myeloma xenograft models. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy, pharmacokinetics, and pharmacodynamics of this promising pan-Pim kinase inhibitor. These studies are crucial for advancing the preclinical development of this compound and informing its clinical translation for the treatment of multiple myeloma.
References
Application Notes and Protocols for GDC-0339 Treatment in Cell Culture Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing GDC-0339, a potent and orally bioavailable pan-Pim kinase inhibitor, in cell culture-based assays.
Introduction
This compound is a selective inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2] this compound has shown efficacy in preclinical models of multiple myeloma.[3][4] These notes provide protocols for assessing the in vitro effects of this compound on cancer cell lines.
Mechanism of Action and Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are involved in the regulation of numerous cellular processes through the phosphorylation of downstream targets.[2][] These targets include proteins involved in cell cycle progression (e.g., p21, p27, CDC25A) and apoptosis (e.g., BAD).[2][6][7] By inhibiting Pim kinases, this compound can modulate these pathways to induce cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against Pim kinases and its cytostatic effect on a multiple myeloma cell line.
Table 1: this compound In Vitro Kinase Inhibitory Activity
| Target | Ki (nM) |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
| Data sourced from MedchemExpress.[1] |
Table 2: this compound Cellular Activity
| Cell Line | Assay Type | IC50 (µM) | Incubation Time |
| MM.1S | Cell Viability | 0.1 | 3 days |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in cell culture.
Experimental Workflow
Cell Culture
-
Cell Lines: Multiple myeloma cell lines such as MM.1S and RPMI8226 are recommended based on published data demonstrating their sensitivity to this compound.[3][4]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTS/MTT)
This protocol is adapted from standard colorimetric cell viability assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Incubation: Incubate the plates for the desired treatment duration. Based on available data, a 72-hour incubation period is a suitable starting point for assessing effects on cell viability.[8]
-
Assay Procedure:
-
Add the viability reagent (e.g., MTS or MTT solution) to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis
This protocol allows for the assessment of this compound's effect on downstream signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at relevant concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BAD, p27, total Pim-1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation status upon this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jcpjournal.org [jcpjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
GDC-0339 in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility and stability of small molecules like GDC-0339 is critical for ensuring experimental reproducibility and the integrity of results. this compound, a potent and orally bioavailable pan-Pim kinase inhibitor, has shown promise in the context of multiple myeloma treatment.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the proper handling of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for such compounds.
This compound Overview
This compound is a small molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3] These serine/threonine kinases are implicated in cell survival, proliferation, and differentiation, making them attractive targets for cancer therapy.
| Property | Value |
| Molecular Weight | 465.50 g/mol [1][2][3][7] |
| Molecular Formula | C₂₀H₂₂F₃N₇OS[1][2][3][7] |
| Primary Target | pan-Pim Kinase |
Solubility in DMSO
This compound exhibits good solubility in DMSO. However, it is crucial to use high-quality, anhydrous (or newly opened) DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[3]
| Parameter | Value | Source |
| Solubility | ≥ 52 mg/mL (equivalent to 111.71 mM) | [1][3][7] |
| Solubility | 50 mg/mL (equivalent to 107.41 mM) | [2] |
| Recommendation | Sonication is recommended to aid dissolution. | [2] |
Stability and Storage of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is paramount to maintaining its chemical integrity and biological activity. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[8] It is best practice to aliquot the stock solution into single-use volumes.
| Storage Condition | Duration | Source |
| -80°C | Up to 2 years | [3] |
| -80°C | Up to 1 year | [2] |
| -80°C | Up to 6 months | [7][8] |
| -20°C | Up to 1 year | [3] |
| -20°C | Up to 1 month | [7][8] |
| 0 - 4°C | Up to 1 month | [1] |
Note: While some sources indicate stability for up to a year or more at -20°C or -80°C, it is generally advisable to use prepared solutions as soon as possible.[9] Long-term storage of any compound in DMSO can lead to degradation.[10]
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 465.50 mg/mmol = 4.655 mg
-
-
-
Weigh this compound:
-
Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[2]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Caption: Workflow for this compound Stock Solution Preparation.
Dilution of this compound Stock Solution for Cell-Based Assays
This protocol describes the dilution of a DMSO stock solution of this compound for use in cell culture experiments. It is important to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations (typically >0.5%).
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
-
Prepare intermediate dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the this compound stock or intermediate dilution to the final volume of cell culture medium.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
-
Mix and use immediately:
-
Gently mix the final working solution by pipetting up and down.
-
Use the freshly prepared working solution for your experiment.
-
Signaling Pathway
This compound inhibits the Pim kinases, which are downstream effectors of various signaling pathways, including the JAK/STAT and PI3K/AKT pathways. By inhibiting Pim kinases, this compound can prevent the phosphorylation of downstream targets involved in cell survival and proliferation, such as BAD and p27.
Caption: Simplified this compound Mechanism of Action.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - American Chemical Society - Figshare [acs.figshare.com]
- 7. CAS RN 1428569-85-0 | Fisher Scientific [fishersci.nl]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Monitoring Pim Kinase Inhibition by GDC-0339
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pim (Proviral integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim1, Pim2, and Pim3.[1] These kinases are crucial regulators of cell survival, proliferation, and metabolism, making them attractive therapeutic targets in oncology, particularly for hematological malignancies like multiple myeloma.[2][3] GDC-0339 is a potent, orally bioavailable, pan-Pim kinase inhibitor that has shown efficacy in preclinical models of multiple myeloma.[3][4][5]
This application note provides a detailed protocol for assessing the cellular activity of this compound by monitoring the phosphorylation status of key downstream targets of Pim kinases using Western blot analysis. The primary targets for this assay are the pro-apoptotic protein BAD (phosphorylated at Serine 112) and the translation regulator 4E-BP1 (phosphorylated at Threonine 37/46). Pim kinase-mediated phosphorylation of these substrates inhibits apoptosis and promotes protein synthesis, respectively. Therefore, a reduction in their phosphorylation serves as a reliable biomarker for this compound activity.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against the three Pim kinase isoforms and its cytostatic effect on a multiple myeloma cell line.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Pim1 | 0.03 nM | [4][5] |
| Pim2 | 0.1 nM | [4][5] | |
| Pim3 | 0.02 nM | [4][5] | |
| IC50 (Cell Viability) | MM.1S Cells | 0.1 µM | [4][5] |
Pim Kinase Signaling Pathway and Inhibition by this compound
The diagram below illustrates the simplified Pim kinase signaling cascade and the mechanism of action for this compound. Upstream signals, often via the JAK/STAT pathway, lead to Pim kinase expression. Pim kinases then phosphorylate downstream targets like BAD and 4E-BP1 to promote cell survival and proliferation. This compound directly inhibits Pim kinase activity, leading to decreased phosphorylation of these substrates.
Experimental Protocols
This protocol is optimized for the MM.1S multiple myeloma cell line, where this compound has demonstrated clear effects on Pim kinase signaling.[4]
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Materials and Reagents
-
Cell Line: MM.1S (human multiple myeloma)
-
Inhibitor: this compound (dissolved in DMSO)
-
Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl
-
Transfer: PVDF membrane, transfer buffer
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Rabbit anti-phospho-BAD (Ser112)
-
Rabbit anti-BAD
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well plates at a density of 1-2 x 10⁶ cells/mL and allow them to acclimate.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 (DMSO vehicle), 0.01, 0.03, 0.1, 0.3, 1, and 2.5 µM.[4]
-
Treat the cells with the this compound concentrations for 4 hours at 37°C.[4]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (with inhibitors) and incubating on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an appropriate percentage SDS-PAGE gel (e.g., 12-15% for analyzing 4E-BP1 and BAD).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1 or anti-phospho-BAD) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL working solution and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total protein and loading controls, the membrane can be stripped and re-probed with antibodies for total 4E-BP1, total BAD, and β-actin.
-
Mechanism of Action and Expected Results
The diagram below outlines the direct consequence of Pim kinase inhibition by this compound on its key downstream substrates, which forms the basis of this Western blot assay.
Expected Results: Upon treatment of MM.1S cells with this compound, a dose-dependent decrease in the signal for phosphorylated BAD (Ser112) and phosphorylated 4E-BP1 (Thr37/46) is expected. The levels of total BAD, total 4E-BP1, and the loading control (β-actin) should remain largely unaffected by the short-term treatment, confirming that the observed changes are due to inhibition of phosphorylation rather than protein degradation. This result provides direct evidence of target engagement and inhibition of the Pim kinase pathway by this compound in a cellular context.
References
Application Notes and Protocols for In Vivo Administration of GDC-0339
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell survival and proliferation.[1][2] Overexpression of Pim kinases is associated with various hematological and solid tumors, making them a compelling target for cancer therapy. This compound has demonstrated efficacy in preclinical xenograft models of multiple myeloma and is noted for its favorable physicochemical and pharmacokinetic properties, including excellent solubility.[2][3]
These application notes provide a detailed protocol for the preparation and in vivo administration of this compound for preclinical research, based on established methodologies for kinase inhibitors.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Target | Pan-Pim Kinase (Pim-1, Pim-2, Pim-3) | [1] |
| Ki (Pim-1) | 0.03 nM | [1] |
| Ki (Pim-2) | 0.1 nM | [1] |
| Ki (Pim-3) | 0.02 nM | [1] |
| Molecular Weight | 465.5 g/mol | [4] |
| Solubility in DMSO | ≥ 52 mg/mL (≥ 111.71 mM) | [4] |
| Recommended In Vivo Dose Range (mice) | 1-300 mg/kg, daily | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Predicted Human Half-life | 3.2 hours | [3] |
| Oral Bioavailability (predicted) | 58% | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (animal-appropriate size)
Preparation of this compound Formulation for Oral Gavage (10 mg/kg in a 20g mouse)
This protocol is based on a common vehicle for preclinical oral administration of hydrophobic compounds. Researchers should optimize the formulation based on their specific experimental needs and compound solubility.
1. Stock Solution Preparation (40 mg/mL in DMSO):
- Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.
- Add the appropriate volume of DMSO to achieve a 40 mg/mL concentration.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
2. Vehicle Preparation:
- In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH₂O
3. Final Dosing Solution Preparation (2 mg/mL):
- To prepare 1 mL of a 2 mg/mL final dosing solution, combine the following:
- 50 µL of the 40 mg/mL this compound stock solution in DMSO.
- 950 µL of the prepared vehicle (PEG300, Tween 80, and Saline/PBS/ddH₂O mixture).
- Vortex the final solution thoroughly to ensure a homogenous suspension or solution.
4. Administration:
- The final dosing volume for a 20g mouse at 10 mg/kg would be 100 µL.
- Administer the prepared this compound solution to the animal via oral gavage using a suitable gavage needle.
- A control group receiving the vehicle only should be included in the study.
Note: The stability of the formulation should be determined empirically. It is recommended to prepare the dosing solution fresh daily.
Mandatory Visualization
Signaling Pathway of Pim Kinase Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. CAS RN 1428569-85-0 | Fisher Scientific [fishersci.nl]
GDC-0339 Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of GDC-0339, a potent pan-Pim kinase inhibitor, on cell viability using two common colorimetric and luminescence-based assays: MTT and CellTiter-Glo.
This compound is an orally bioavailable small molecule that demonstrates significant anti-tumor activity in preclinical models, particularly in hematological malignancies like multiple myeloma.[1][2][3] It exerts its effects by inhibiting all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3) with high potency.[1] Pim kinases are key regulators of cell survival, proliferation, and apoptosis. Their downstream signaling pathways are implicated in the progression of various cancers.[2]
Accurate assessment of cell viability in response to this compound treatment is crucial for determining its therapeutic potential and understanding its mechanism of action. The MTT and CellTiter-Glo assays are robust methods for generating dose-response curves and calculating IC50 values, which are critical parameters in drug development.
Data Presentation
The following table summarizes the in vitro activity of this compound in various cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | CellTiter-Glo | 72 | 0.1 | [1] |
| HEK293 | Embryonic Kidney | Patch Clamp | 0.083 | 2.7 | [1] |
| RPMI-8226 | Multiple Myeloma | Xenograft Model | 21 days | - | [1][4] |
Note: The RPMI-8226 data reflects in vivo tumor growth inhibition, not a direct in vitro IC50 value.
Signaling Pathway
Pim kinases, the targets of this compound, are constitutively active serine/threonine kinases that do not require activation by phosphorylation. Their activity is primarily regulated at the level of transcription and protein stability. Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.
Upon activation, Pim kinases phosphorylate a range of downstream substrates involved in critical cellular processes. By inhibiting Pim kinases, this compound disrupts these signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits Pim kinases, affecting downstream targets that regulate the cell cycle and apoptosis.
Experimental Workflow
The general workflow for assessing the impact of this compound on cell viability involves several key steps, from cell seeding to data analysis.
Caption: General experimental workflow for determining cell viability after this compound treatment.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well opaque-walled sterile plates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Cell Lysis and Signal Stabilization:
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from the luminescence of all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Application Notes
-
Choice of Assay: Both MTT and CellTiter-Glo® are reliable methods for assessing cell viability. The CellTiter-Glo® assay is generally considered to be more sensitive and has a simpler "add-mix-read" protocol, making it well-suited for high-throughput screening.[5] The MTT assay, while requiring more steps, is a cost-effective alternative.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the treatment period and that the signal is within the linear range of the assay.
-
Incubation Time: The incubation time with this compound should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound. A 72-hour incubation is a common starting point for assessing antiproliferative effects.
-
Data Interpretation: It is important to note that both assays measure metabolic activity as a surrogate for cell viability. A decrease in signal may not always correlate with cell death and could be due to cytostatic effects. Further assays, such as those for apoptosis (e.g., caspase activity assays) or cell cycle analysis, can provide a more complete picture of this compound's cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following GDC-0339 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0339 is a potent and orally bioavailable pan-Pim kinase inhibitor that has shown promise in preclinical models of multiple myeloma.[1][2] The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[3] Overexpression of Pim kinases is observed in various hematological malignancies, including multiple myeloma, where they contribute to tumor cell survival and proliferation.[1][4] this compound inhibits all three Pim kinase isoforms, leading to the suppression of downstream signaling pathways that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[1]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound treatment using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) staining assay, a widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action of this compound and Induction of Apoptosis
Pim kinases exert their anti-apoptotic effects through the phosphorylation of several key substrates. One of the primary mechanisms involves the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leaves Bcl-2 and Bcl-xL free to suppress the pro-apoptotic activity of Bax and Bak, thereby preventing the mitochondrial pathway of apoptosis.
This compound, as a pan-Pim kinase inhibitor, blocks the phosphorylation of BAD. This allows dephosphorylated BAD to sequester Bcl-2 and Bcl-xL, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Furthermore, Pim kinases can promote cell survival by activating the mTORC1 signaling pathway, which is crucial for protein synthesis. Inhibition of Pim kinases by this compound can lead to decreased translation of anti-apoptotic proteins, such as Mcl-1, further sensitizing cells to apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a multiple myeloma cell line (e.g., MM.1S) treated with this compound for 48 hours. This data is illustrative of the expected dose-dependent increase in apoptosis following treatment.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in MM.1S Cells (48h Treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.2 | 9.5 ± 1.5 |
| 0.1 | 75.2 ± 3.5 | 15.8 ± 2.2 | 9.0 ± 1.8 | 24.8 ± 3.0 |
| 0.5 | 50.1 ± 4.2 | 28.9 ± 3.1 | 21.0 ± 2.5 | 49.9 ± 4.1 |
| 1.0 | 25.6 ± 3.8 | 40.3 ± 4.5 | 34.1 ± 3.9 | 74.4 ± 5.2 |
| 5.0 | 10.2 ± 2.5 | 35.1 ± 3.7 | 54.7 ± 4.8 | 89.8 ± 5.9 |
Table 2: Time-Course of Apoptosis Induction with 1.0 µM this compound in MM.1S Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 95.1 ± 1.5 | 2.5 ± 0.5 | 2.4 ± 0.6 | 4.9 ± 0.8 |
| 12 | 80.3 ± 2.8 | 12.1 ± 1.9 | 7.6 ± 1.1 | 19.7 ± 2.5 |
| 24 | 55.4 ± 3.9 | 25.8 ± 3.2 | 18.8 ± 2.7 | 44.6 ± 4.3 |
| 48 | 25.6 ± 3.8 | 40.3 ± 4.5 | 34.1 ± 3.9 | 74.4 ± 5.2 |
| 72 | 12.8 ± 2.9 | 28.7 ± 3.5 | 58.5 ± 5.1 | 87.2 ± 6.0 |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for preparing cells, treating them with this compound, and staining with Annexin V and PI for flow cytometric analysis.
Materials:
-
This compound
-
Multiple myeloma cell line (e.g., MM.1S, RPMI 8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the multiple myeloma cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL in complete culture medium.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into 15 mL conical tubes.
-
For adherent cells, aspirate the medium (which may contain apoptotic floating cells) and collect it into a 15 mL conical tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic population in this assay)
-
-
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Caption: Interpretation of flow cytometry data.
References
Application Notes: Immunohistochemistry for Pim Kinase Targets in GDC-0339 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that act as key regulators of several oncogenic pathways.[][2] These kinases are frequently overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and cell cycle progression.[3][4] PIM kinases phosphorylate a wide range of downstream targets, making them an attractive target for cancer therapy.[3][5] GDC-0339 is a potent, orally bioavailable, pan-Pim kinase inhibitor that has demonstrated efficacy in preclinical models of multiple myeloma.[4][6][7]
Immunohistochemistry (IHC) is an essential tool for assessing the pharmacodynamic (PD) effects of targeted therapies like this compound in tumor tissues. By visualizing the expression and phosphorylation status of key downstream targets of PIM kinases, researchers can confirm target engagement and understand the biological response to treatment. These application notes provide an overview of the PIM kinase signaling pathway, key data on this compound, and detailed protocols for performing IHC on this compound treated tumor samples.
Pim Kinase Signaling Pathway and Inhibition by this compound
PIM kinase expression is primarily regulated at the transcriptional level by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by various cytokines and growth factors.[][5] Once expressed, PIM kinases phosphorylate a host of substrates that regulate critical cellular processes. This compound exerts its anti-tumor effect by inhibiting the kinase activity of all three PIM isoforms, thereby preventing the phosphorylation of these downstream targets and blocking pro-survival signaling.
Caption: PIM kinase signaling pathway and the inhibitory action of this compound.
This compound: A Pan-Pim Kinase Inhibitor
This compound is a diaminopyrazole compound that potently inhibits all three PIM kinase isoforms with high selectivity and oral bioavailability.[8][9] Its efficacy has been demonstrated in multiple myeloma xenograft models.[4][9]
Table 1: Inhibitory Activity of this compound
| Kinase | Ki (nM) |
|---|---|
| Pim1 | 0.03[6] |
| Pim2 | 0.1[6] |
| Pim3 | 0.02[6] |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | Dose (mg/kg, oral) | Tumor Growth Inhibition (TGI) |
|---|---|---|
| RPMI 8226 | 100 | 90%[9] |
| MM.1S | 100 | 60%[9] |
Application Note: IHC for Pharmacodynamic Biomarkers
To verify the mechanism of action of this compound in vivo, IHC can be used to measure changes in the phosphorylation status of direct PIM kinase substrates or the expression of downstream effector proteins in tumor tissue collected from preclinical models or clinical trials. A decrease in the phosphorylation of substrates like BAD or 4E-BP1 following this compound treatment would provide direct evidence of target engagement.
Potential IHC Biomarkers for this compound Activity:
-
p-BAD (Ser112): PIM kinases phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[3] A decrease in p-BAD staining indicates PIM inhibition.
-
p-4E-BP1 (Ser65): Phosphorylation of 4E-BP1 by PIM kinases leads to the activation of cap-dependent mRNA translation.[] A reduction in p-4E-BP1 signal suggests pathway inhibition.
-
c-Myc: PIM kinases can increase the stability and transcriptional activity of the c-Myc oncogene.[10] Changes in c-Myc protein levels can be assessed as a downstream marker.
-
p-CXCR4 (Ser339): PIM1 can phosphorylate the CXCR4 receptor, which is involved in cancer cell migration and metastasis.[][11]
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general workflow for IHC staining. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for each specific antibody and tissue type.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody (see Table 3)
-
Biotinylated Secondary Antibody
-
Avidin-Biotin Complex (ABC) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each.[12] b. Immerse in 100% ethanol: 2 changes, 3 minutes each.[12] c. Immerse in 95% ethanol: 1 change, 3 minutes.[12] d. Immerse in 70% ethanol: 1 change, 3 minutes.[12] e. Rinse thoroughly in dH₂O for 5 minutes.[13]
-
Antigen Retrieval: a. Submerge slides in a staining container with 10 mM citrate buffer (pH 6.0).[12] b. Heat the container at 95-100°C for 10-20 minutes (e.g., in a microwave or water bath).[12] c. Allow slides to cool to room temperature in the buffer for at least 20 minutes.[12] d. Rinse slides with PBS twice for 5 minutes each.[12]
-
Blocking Endogenous Peroxidase: a. Incubate sections in 3% H₂O₂ solution for 10 minutes at room temperature to block endogenous peroxidase activity.[12] b. Rinse with PBS twice for 5 minutes each.[12]
-
Blocking Non-Specific Binding: a. Add blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) to the sections. b. Incubate for 1 hour at room temperature in a humidified chamber.[14]
-
Primary Antibody Incubation: a. Drain blocking buffer from the slides (do not rinse). b. Apply the primary antibody, diluted in an appropriate antibody diluent, to the tissue sections. c. Incubate overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody and Detection: a. The next day, rinse the slides with wash buffer (e.g., PBS) three times for 5 minutes each.[14] b. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. c. Rinse slides as in step 6a. d. Apply the ABC reagent and incubate for 30 minutes at room temperature.[13] e. Rinse slides as in step 6a.
-
Chromogenic Detection: a. Apply the DAB substrate solution to the sections and monitor for color development (typically 1-10 minutes). b. Stop the reaction by immersing the slides in dH₂O.[12]
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 1-2 minutes.[12] b. "Blue" the sections by rinsing in running tap water for 10 minutes.[12] c. Dehydrate the slides through graded alcohols (95%, 100%) and clear in xylene.[12] d. Apply a coverslip using a permanent mounting medium.[12]
-
Analysis: a. Observe the staining under a microscope. Positive staining for the target protein will appear brown (DAB), while nuclei will be blue (Hematoxylin).
IHC Experimental Workflow
Caption: Standard workflow for immunohistochemistry on FFPE tissue sections.
Table 3: Recommended Primary Antibodies for IHC Analysis of Pim Kinase Targets
| Target | Phospho-site | Recommended Application | Example Supplier (Cat#) |
|---|---|---|---|
| PIM1 | - | IHC-P | MedchemExpress (YA2502)[6] |
| PIM2 | - | IHC-P | MedchemExpress (YA2750)[6] |
| p-BAD | Ser112 | IHC-P | (User must source) |
| p-4E-BP1 | Ser65 | IHC-P | (User must source) |
| c-Myc | - | IHC-P | (User must source) |
| p-CXCR4 | Ser339 | IHC-P | (User must source)[11] |
Note: This table is for illustrative purposes. Researchers must validate antibodies and optimal dilutions for their specific experimental conditions.
Data Interpretation
When analyzing IHC results from this compound treated tumors, a semi-quantitative scoring method (e.g., H-score), which considers both the staining intensity and the percentage of positive cells, is recommended. A statistically significant decrease in the H-score for phosphorylated PIM kinase substrates (like p-BAD) in the this compound treated group compared to the vehicle control group would confirm pharmacodynamic activity and on-target drug effect. Conversely, analysis of total PIM1/2/3 expression can be used to correlate baseline expression levels with response to therapy.[11]
References
- 2. apexbt.com [apexbt.com]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM kinases are progression markers and emerging therapeutic targets in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
GDC-0339 Technical Support Center: Off-Target Effects and Selectivity Profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of the pan-Pim kinase inhibitor, GDC-0339.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target activity of this compound?
This compound is a potent, orally bioavailable pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3 kinases.[1][2] Publicly available information indicates good selectivity against other kinases and a low potential for cardiovascular or central nervous system (CNS) effects.[3]
Q2: Is there a comprehensive kinome scan profile available for this compound?
While literature describes this compound as having "good selectivity against other kinases," a comprehensive, publicly available kinome scan dataset with quantitative inhibition values against a broad panel of kinases has not been identified in our search of available resources.[3] The primary characterization of its selectivity appears to be based on its high potency against Pim kinases and a lack of significant activity against a limited number of safety-related off-targets.
Q3: What are the known safety-related off-target activities of this compound?
This compound has been evaluated against a panel of safety-related targets. It has been reported to have low potential for cardiovascular effects, based on IC50 values against the hERG and alpha1 receptors.[3] Additionally, it shows a low likelihood for adverse CNS effects, based on its activity for dopamine and serotonin receptors.[3]
Troubleshooting Guides
Problem: I am observing unexpected cellular effects in my experiments with this compound that do not seem to be mediated by Pim kinase inhibition. How can I investigate potential off-target effects?
Solution:
-
Consult the Selectivity Data: Review the available on-target and off-target data for this compound provided in this document. While a comprehensive kinome scan is not publicly available, the known non-Pim targets might provide clues.
-
Perform a Selectivity Profiling Assay: To definitively identify potential off-targets in your experimental system, it is recommended to perform a kinase selectivity profiling experiment, such as a KINOMEscan®. This will provide a broad overview of the kinases that this compound interacts with at a given concentration.
-
Conduct a Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate target engagement in a cellular context. This assay can help confirm if this compound is engaging with suspected off-target proteins within your cells.
-
Dose-Response Analysis: Perform detailed dose-response curves for your observed phenotype and compare them to the known IC50 values for Pim kinase inhibition. A significant discrepancy in potency may suggest the involvement of an off-target.
-
Use Structurally Unrelated Pim Inhibitors: To confirm that the observed phenotype is due to Pim kinase inhibition, use a structurally distinct pan-Pim inhibitor as a control. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
Problem: I am concerned about the potential for cardiotoxicity in my cellular model when using this compound. How can I assess this?
Solution:
While this compound has been reported to have a low potential for cardiovascular effects based on hERG inhibition, it is crucial to assess this in your specific experimental system, especially when using cardiac cell models.[3]
-
hERG Patch-Clamp Assay: The gold standard for assessing the proarrhythmic potential of a compound is the hERG patch-clamp assay. This electrophysiological method directly measures the inhibitory effect of the compound on the hERG potassium channel.
-
Use of Cardiomyocytes: If you are working with cardiomyocytes, you can assess for functional cardiotoxicity by measuring parameters such as action potential duration and calcium transient dynamics.
Data Presentation
Table 1: On-Target Kinase Inhibition Profile of this compound
| Target | Kᵢ (nM) |
| Pim-1 | 0.03[1][2] |
| Pim-2 | 0.1[1][2] |
| Pim-3 | 0.02[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MM.1S | 0.1[1] |
Table 3: Known Off-Target and Safety Pharmacology Profile of this compound
| Target | Activity |
| hERG | Low potential for inhibition[3] |
| Alpha1 Receptor | Low potential for inhibition[3] |
| Dopamine Receptors | Low likelihood for agonist/antagonist activity[3] |
| Serotonin Receptors | Low likelihood for agonist/antagonist activity[3] |
Experimental Protocols
KINOMEscan® Selectivity Profiling
Objective: To determine the kinase selectivity profile of this compound by quantifying its binding to a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Principle: The KINOMEscan® assay is a competition-based binding assay. It involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).
-
Binding Reaction: The kinase is incubated with the immobilized ligand and this compound. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. The amount of kinase bound is inversely proportional to the affinity of this compound for the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of this compound to the kinase. Dissociation constants (Kd) can also be determined from a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with its target proteins in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins. The soluble fraction will contain the stabilized, non-denatured proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by a protein detection method such as Western blotting or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
hERG Manual Patch-Clamp Assay
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Cell Culture: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a patch-clamp rig equipped with an amplifier, a data acquisition system, and a microscope.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell. This allows for the control of the cell's membrane potential and the measurement of the ionic currents flowing across the cell membrane.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the hERG current before and after the application of this compound. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Visualizations
Caption: Simplified Pim kinase signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for KINOMEscan® selectivity profiling.
References
Mechanisms of acquired resistance to GDC-0339
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to GDC-0339, a pan-Pim kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, potent, and well-tolerated pan-Pim kinase inhibitor.[1][2] It targets all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are involved in various cellular processes, including cell growth, proliferation, apoptosis, and drug resistance.[3] this compound exerts its anti-cancer effects by inhibiting the downstream signaling of Pim kinases, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[4]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While direct studies on acquired resistance to this compound are limited, research on other pan-Pim kinase inhibitors, such as AZD1208, suggests several potential mechanisms:
-
Feedback Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative survival pathways to compensate for Pim kinase inhibition. One identified mechanism is the feedback activation of the mTOR signaling pathway, which can be mediated by p38α and AKT.[5] This reactivation of downstream pro-survival signals can render the cells less dependent on Pim signaling.
-
Upregulation of the DNA Damage Response (DDR): Inhibition of Pim kinases can lead to an accumulation of DNA damage.[6] Cells that upregulate their DNA damage repair (DDR) pathways may be able to survive the cytotoxic effects of this compound, leading to the emergence of a resistant population.[6][7]
-
Alterations in Redox Homeostasis: Pim kinases play a role in regulating cellular metabolism and reducing reactive oxygen species (ROS) through the NRF2 antioxidant response.[8][9][10] Although primarily studied in the context of resistance to other inhibitors, it is conceivable that cells could develop resistance to Pim inhibitors by upregulating alternative mechanisms to maintain redox balance and cell survival.
-
Metabolic Deactivation of this compound: Preclinical studies have shown that this compound can be metabolized by the cytochrome P450 enzyme CYP1A1. This metabolic process can lead to a less potent form of the compound, potentially reducing its effective concentration and contributing to reduced efficacy.[11]
Q3: How can we experimentally investigate these potential resistance mechanisms in our this compound-resistant cell lines?
To investigate the mechanisms of resistance in your cell lines, you can perform the following experiments:
-
Western Blot Analysis: Probe for the activation status (i.e., phosphorylation) of key proteins in bypass signaling pathways, such as p-p38, p-AKT, p-mTOR, p-S6, and p-4EBP1, in both your sensitive and resistant cell lines, with and without this compound treatment.[5]
-
DNA Damage and Repair Assays: Assess the levels of DNA damage markers (e.g., γH2AX) and the expression of key DDR proteins (e.g., ATM, Chk2) in sensitive versus resistant cells following this compound treatment.[6]
-
Metabolic and ROS Assays: Measure cellular ROS levels and assess the activity of antioxidant pathways (e.g., NRF2 and its downstream targets) in your cell lines.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to identify differential gene expression patterns between sensitive and resistant cells, which may reveal the upregulation of survival pathways or drug efflux pumps.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in a long-term culture model.
| Potential Cause | Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Establish a this compound-resistant cell line by continuous culture in the presence of the inhibitor. 3. Investigate potential resistance mechanisms as described in the FAQs (e.g., bypass signaling, DDR). |
| Metabolic clearance of this compound | 1. Replenish the media with fresh this compound more frequently. 2. If applicable to the experimental system, consider co-treatment with a CYP1A1 inhibitor to assess if it restores sensitivity. |
Issue 2: Heterogeneous response to this compound within a cell population.
| Potential Cause | Troubleshooting Steps |
| Pre-existing resistant clones | 1. Perform single-cell cloning to isolate and characterize both sensitive and resistant populations. 2. Analyze the molecular profiles (genomic and proteomic) of the isolated clones to identify markers of intrinsic resistance. |
| Cell culture conditions favoring resistance | 1. Ensure consistent cell culture conditions (e.g., media, serum, cell density). 2. Test for mycoplasma contamination, which can alter cellular responses to drugs. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound for the three Pim kinase isoforms.
| Kinase Isoform | This compound Ki (nM) |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
Data from MedchemExpress and TargetMol.[1][2]
Experimental Protocols
Western Blot for Bypass Signaling Pathway Activation
-
Cell Lysis: Culture sensitive and resistant cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p38, p38, p-AKT, AKT, p-mTOR, mTOR, p-S6, S6, p-4EBP1, and 4EBP1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of Pim kinases and their inhibition by this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Feedback activation of bypass pathways can overcome Pim kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: GDC-0339 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GDC-0339 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and well-tolerated pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3). Pim kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis. By inhibiting all three Pim kinase isoforms, this compound can effectively block these pro-survival pathways in cancer cells.
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant single-agent activity in human multiple myeloma xenograft mouse models, specifically with RPMI 8226 and MM.1S cell lines.
Q3: What is a recommended starting dose for in vivo efficacy studies with this compound?
A3: A dose of 100 mg/kg, administered orally once daily, has been shown to achieve 90% tumor growth inhibition (TGI) in RPMI 8226 xenografts and 60% TGI in MM.1S xenografts. However, dose-response studies have been conducted with doses ranging from 1 mg/kg to 300 mg/kg, indicating that the optimal dose may vary depending on the specific model and experimental goals.
Q4: What is the signaling pathway targeted by this compound?
A4: this compound targets the Pim kinase signaling pathway. Pim kinases are downstream of signaling pathways such as JAK/STAT. They exert their effects by phosphorylating a variety of downstream targets involved in cell cycle progression and apoptosis, including c-Myc, p21, p27, and BAD. Pim kinases also interact with the PI3K/Akt/mTOR pathway.
This compound Signaling Pathway
Caption: this compound inhibits Pim kinases, affecting downstream targets to reduce proliferation and promote apoptosis.
Experimental Protocols
RPMI 8226 Xenograft Model
This protocol outlines the establishment of a subcutaneous RPMI 8226 xenograft model in immunodeficient mice.
Materials:
-
RPMI 8226 multiple myeloma cells
-
Female CB-17 SCID mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Preparation: Culture RPMI 8226 cells in appropriate media. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: V = (length x width2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a suitable vehicle for oral gavage. A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Administer the designated dose of this compound or vehicle control orally once daily for the duration of the study (e.g., 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight twice weekly. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Euthanasia: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm3) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth | - Inconsistent number of viable cells injected- Variation in injection technique- Differences in mouse health | - Ensure accurate cell counting and viability assessment before injection.- Standardize the subcutaneous injection procedure.- Use healthy, age-matched mice from a reliable supplier. |
| No significant tumor growth inhibition | - Sub-optimal dosage- Drug instability or improper formulation- Tumor model resistance | - Perform a dose-response study to determine the optimal dose for your model.- Confirm the stability and proper formulation of this compound. Prepare fresh formulations regularly.- Consider using a different cell line known to be sensitive to Pim kinase inhibition. Investigate potential resistance mechanisms. |
| Toxicity (e.g., weight loss, lethargy) | - Dose is too high- Off-target effects- Vehicle toxicity | - Reduce the dose or the frequency of administration.- Monitor for any signs of off-target effects and consult relevant literature. This compound has been reported to be well-tolerated at effective doses.- Administer the vehicle alone to a control group to rule out vehicle-related toxicity. |
| Difficulty with oral gavage | - Improper technique- Animal stress | - Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of injury to the animals.- Consider using specialized gavage needles and gentle handling techniques. |
| Acquired resistance to this compound | - Upregulation of bypass signaling pathways- Mutations in the Pim kinase binding site | - Consider combination therapies to target potential bypass pathways. Combination with PI3K inhibitors has shown promise.- Analyze resistant tumors for mutations in Pim kinases. |
Quantitative Data Summary
In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Cell Line | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) | Reference |
| RPMI 8226 | 100 | 90% | |
| MM.1S | 100 | 60% |
Dose-Dependent Tumor Growth Inhibition of this compound in RPMI 8226 Xenograft Model
| Dose (mg/kg, p.o., q.d.) | Outcome | Reference |
| 1 - 300 | Showed dose-dependent tumor growth inhibition |
Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 3.2 hours | Human (predicted) | |
| Oral Bioavailability (F) | 58% | Human (predicted) | |
| Half-life (t1/2) | 0.9 hours | Not specified |
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
GDC-0339 Technical Support Center: Overcoming Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the pan-Pim kinase inhibitor, GDC-0339. Our aim is to provide practical solutions to ensure the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at concentrations of 50 mg/mL to ≥ 52 mg/mL.[1][2] For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3] Sonication may also aid in the dissolution process.[1]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media for my cell-based assay. What can I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium. This phenomenon, known as "precipitation upon dilution," occurs because the compound is poorly soluble in the final aqueous environment.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration to minimize the chances of precipitation.
-
Increase the DMSO Concentration in the Final Solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Increasing the final DMSO percentage can help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a Surfactant: A non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be used at a low concentration (e.g., 0.01-0.1%) in your final aqueous solution to help maintain the solubility of the compound.
-
Prepare an Intermediate Dilution: Before the final dilution into your aqueous medium, perform an intermediate dilution of your DMSO stock in a co-solvent like ethanol or PEG300. This can help to gradually decrease the solvent strength and reduce the shock of direct dilution into an aqueous environment.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For oral administration (p.o.) in animal models, a formulation that enhances the bioavailability of the poorly soluble this compound is required. A common approach involves the use of a vehicle containing a mixture of co-solvents and surfactants.
One suggested formulation for in vivo use consists of:
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Saline or PBS
While specific ratios may need to be optimized for your experimental conditions, a general protocol is provided in the Experimental Protocols section.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL[1] | 107.41 mM[1] | Sonication is recommended. |
| ≥ 52 mg/mL[2] | 111.71 mM[2] | Use of newly opened, non-hygroscopic DMSO is advised. | |
| Ethanol | Data not available | Data not available | May be used as a co-solvent. |
| Water | Poorly soluble | Data not available | Aqueous solubility is low. |
| PBS | Poorly soluble | Data not available | Aqueous solubility is low. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for at least one year at -80°C.[1]
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the medium is kept to a minimum (ideally ≤ 0.5%) and is consistent across all experimental and control wells.
-
Mix the final solution gently but thoroughly before adding it to the cells.
-
Visually inspect the medium for any signs of precipitation after adding the compound.
Protocol 3: General Formulation for In Vivo Oral Administration
This is a general guideline and may require optimization based on the specific animal model and dosing requirements.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween® 80.
-
Add the this compound DMSO stock solution to the PEG300/Tween® 80 mixture and vortex thoroughly.
-
Slowly add saline or PBS to the mixture while vortexing to reach the final desired volume and concentration.
-
The final solution should be a clear, homogenous emulsion. If precipitation occurs, the formulation may need to be adjusted by altering the ratios of the co-solvents and surfactant.
Visualizing Key Concepts
Pim Kinase Signaling Pathway
This compound is a pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3). These serine/threonine kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Pim kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets, including BAD, p21, and 4E-BP1.
Caption: A simplified diagram of the Pim kinase signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems when preparing this compound for experimental use.
Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.
References
GDC-0339 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the pan-Pim kinase inhibitor, GDC-0339.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower-than-expected potency (high IC50) of this compound in my cell viability assays?
A1: Several factors can contribute to a reduced apparent potency of this compound in cell-based assays. Consider the following possibilities:
-
Cell Line Specificity: The anti-proliferative effect of this compound is dependent on the cellular context. Cell lines that are not reliant on Pim kinase signaling for survival will exhibit intrinsic resistance. It is crucial to use cell lines where Pim kinases are known to be active or driving proliferation, such as certain multiple myeloma cell lines.
-
High Serum Concentration in Culture Media: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider performing experiments in reduced-serum conditions or conducting serum-protein binding assays to determine the free fraction of this compound.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your assay medium. Precipitation of the compound will lead to a lower effective concentration. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assay Duration: The cytostatic effects of this compound may require a longer incubation time to manifest as a significant decrease in cell viability. Consider extending the treatment duration (e.g., 48 to 72 hours).[1]
-
Metabolic Inactivation: this compound can be metabolized by cytochrome P450 enzymes, particularly CYP1A1, into a less potent metabolite.[] If your cell line expresses high levels of CYP1A1, this could lead to rapid inactivation of the compound.
Troubleshooting Steps:
-
Confirm Pim Kinase Pathway Activity: Before initiating large-scale experiments, confirm that the Pim kinase pathway is active in your chosen cell line by assessing the phosphorylation of downstream targets like BAD or 4E-BP1.
-
Optimize Serum Concentration: Titrate the percentage of FBS in your cell culture medium to find a balance between maintaining cell health and maximizing this compound activity.
-
Solubility Check: After adding this compound to your media, visually inspect for any precipitation. You can also centrifuge the media and measure the concentration of the supernatant to confirm solubility.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the effects of this compound.
-
Consider CYP1A1 Expression: If you suspect metabolic inactivation, you can assess the expression level of CYP1A1 in your cell line via qPCR or western blotting.
Q2: I'm observing cell death at high concentrations of this compound, but it doesn't seem to be through the expected apoptotic pathway. What could be happening?
A2: While Pim kinase inhibition is expected to lead to apoptosis in sensitive cell lines, high concentrations of any small molecule can induce off-target effects or non-specific cytotoxicity.
-
Off-Target Kinase Inhibition: Although this compound is a potent Pim kinase inhibitor, at high concentrations, it may inhibit other kinases, leading to unforeseen biological consequences. It's important to consider the selectivity profile of the inhibitor.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[3]
-
Induction of Necrosis or Other Cell Death Modalities: High drug concentrations can induce non-apoptotic cell death pathways like necrosis or necroptosis. These can be distinguished from apoptosis through specific markers (e.g., LDH release for necrosis, Annexin V/PI staining for apoptosis vs. necrosis).
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a detailed dose-response curve to identify the concentration range that elicits the desired biological effect without causing overt, non-specific toxicity.
-
Assess Apoptosis Markers: Use multiple, validated methods to measure apoptosis, such as caspase-3/7 activation, PARP cleavage, and Annexin V staining.
-
Evaluate Off-Target Effects: If you suspect off-target effects, you can use a less potent, structurally related analog as a negative control or perform kinome profiling to identify other potential targets at high concentrations.
-
Control for Solvent Effects: Always include a vehicle-only control group in your experiments, matching the highest concentration of the solvent used.
Q3: I see inhibition of my direct downstream target of Pim kinase, but the ultimate biological effect (e.g., cell cycle arrest) is not what I expected. Why?
A3: The signaling network downstream of Pim kinases is complex and can be influenced by pathway crosstalk and compensatory mechanisms.
-
Signal Rewiring: Cells can adapt to the inhibition of one signaling pathway by upregulating parallel or compensatory pathways. For example, inhibition of the Pim/mTOR pathway could lead to the activation of other survival pathways.
-
Cell-Type Specific Downstream Effectors: The specific downstream effectors of Pim kinases and their influence on the cell cycle can vary significantly between different cell types.
-
Temporal Dynamics of Signaling: The inhibition of a direct target may be transient, and the cell's signaling network may adapt over time.
Troubleshooting Steps:
-
Perform a Phospho-Proteomics Screen: To get a broader view of the signaling changes induced by this compound, a phospho-proteomics experiment can reveal unexpected alterations in other pathways.
-
Investigate Crosstalk: Examine the activity of known compensatory pathways. For instance, after this compound treatment, assess the activation status of the PI3K/AKT or MAPK pathways.
-
Time-Course Analysis of Downstream Markers: Analyze the phosphorylation of direct and indirect downstream targets at different time points to understand the dynamics of the signaling response.
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Pim1 | Pim2 | Pim3 |
| Ki (nM) | 0.03 | 0.1 | 0.02 |
This data represents the inhibitory constant (Ki) of this compound against the three Pim kinase isoforms.
Table 2: this compound Cellular Activity in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| MM.1S | 0.1 |
This table shows the half-maximal inhibitory concentration (IC50) of this compound in a representative multiple myeloma cell line.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD, anti-phospho-4E-BP1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
Visualizations
Caption: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
References
GDC-0339 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GDC-0339, a potent pan-Pim kinase inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a particular focus on the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[1][2] Pim kinases are key regulators of several cellular processes that are critical for cancer cell proliferation, survival, and metabolic adaptation.[3][4][5] By inhibiting Pim kinases, this compound disrupts these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[2] It is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the known downstream targets of the Pim kinase pathway that can be used to verify the inhibitory activity of this compound?
A3: The inhibitory activity of this compound can be confirmed by assessing the phosphorylation status of several downstream targets of the Pim kinases. Key substrates include:
-
BAD (Bcl-2-associated death promoter): Pim kinases phosphorylate BAD, which promotes cell survival. Inhibition by this compound should lead to decreased phosphorylation of BAD.[4]
-
p27Kip1: Pim-1 can phosphorylate the cell cycle inhibitor p27Kip1, leading to its degradation. This compound treatment may result in increased p27Kip1 levels.[5]
-
c-Myc: Pim kinases can phosphorylate and stabilize the oncoprotein c-Myc, enhancing its transcriptional activity.[5][6]
-
mTORC1 signaling: Pim kinases can regulate protein synthesis through the mTORC1 pathway by phosphorylating PRAS40 and other components.[6]
Troubleshooting Guide: this compound Stability in Cell Culture Media
Issue: Inconsistent or weaker-than-expected biological effects of this compound in multi-day experiments.
This issue may be indicative of the degradation of this compound in the cell culture medium over time, leading to a decrease in the effective concentration of the compound. It is crucial to determine the stability of this compound under your specific experimental conditions.
Recommended Actions & Troubleshooting Steps
| Possible Cause | Recommended Solution |
| Compound Degradation | The stability of small molecules in the complex environment of cell culture media can be variable. It is recommended to perform a stability assessment to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2). For long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals based on its determined stability. |
| Solubility Issues | Although this compound has good solubility[7], precipitation can occur, especially when diluting a concentrated DMSO stock into aqueous culture media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid both cytotoxicity and precipitation.[8] Visually inspect the media for any signs of precipitation after adding the compound. Pre-warming the media to 37°C before adding this compound may improve solubility.[8] |
| Adsorption to Plasticware | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Using low-adsorption plasticware or including a pre-incubation step to saturate binding sites might mitigate this issue. |
| Cell Density and Metabolism | High cell densities can lead to faster metabolism of the compound. Ensure that you are using a consistent cell seeding density across experiments. Consider that some cell lines may have higher metabolic activity, leading to faster clearance of the compound. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented with serum as required for your experiments.
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Aliquot the this compound spiked media into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Immediately store the collected samples at -80°C until HPLC analysis to prevent further degradation. The T=0 sample should be processed immediately after preparation.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the samples.
-
To precipitate proteins that may interfere with the analysis, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of media).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from any potential degradation products and media components. A reverse-phase C18 column with a gradient elution of water and acetonitrile with a modifier like formic acid is a common starting point.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Calculate the half-life (t1/2) of this compound in the cell culture medium.
-
Data Presentation
The results of the stability study can be summarized in the following tables:
Table 1: Stability of this compound in Cell Culture Medium over Time
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | User-determined value |
| 4 | User-determined value |
| 8 | User-determined value |
| 12 | User-determined value |
| 24 | User-determined value |
| 48 | User-determined value |
| 72 | User-determined value |
Table 2: Calculated Half-life of this compound in Different Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Half-life (t1/2) in hours |
| RPMI-1640 | 10 | User-determined value |
| DMEM | 10 | User-determined value |
| Other | User-determined value | User-determined value |
Visualizations
Pim Kinase Signaling Pathway
Caption: Pim Kinase Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: A logical workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim | TargetMol [targetmol.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
GDC-0339 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GDC-0339 in western blotting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis following treatment with this compound.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal for Phospho-Proteins | Inactive this compound: The compound may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions before each experiment. |
| Insufficient Inhibition: The concentration or incubation time of this compound was not optimal. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and target. | |
| Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody for the phosphorylated target. Check the antibody datasheet for recommended dilutions and positive controls.[1] | |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S and the gel with Coomassie Blue. Optimize transfer time and voltage.[1][2] | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are binding to non-target proteins. | Optimize the blocking step by using a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) and increasing the blocking time.[1][3] |
| Excessive Antibody Concentration: The concentration of the primary or secondary antibody is too high. | Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[3][4] | |
| Inadequate Washing: Insufficient washing steps to remove unbound antibodies. | Increase the number and duration of wash steps with an appropriate wash buffer (e.g., TBST).[3] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands. | Use fresh samples and add protease and phosphatase inhibitors to the lysis buffer.[5] | |
| Unexpected Band Size | Post-Translational Modifications: The target protein may have post-translational modifications (e.g., glycosylation) that alter its molecular weight. | Consult the literature for known modifications of your target protein. Enzymatic treatment of the lysate can help confirm this.[5] |
| Splice Variants: The antibody may be detecting different splice variants of the target protein. | Check protein databases for known splice variants of your target. A different antibody targeting a unique epitope may be necessary.[5] | |
| Inconsistent Results | Variability in Experimental Conditions: Inconsistent cell culture conditions, treatment times, or western blot protocol execution. | Maintain consistent experimental parameters across all replicates. This includes cell passage number, confluency, and reagent preparation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3)[6][7]. Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis[8][9]. This compound works by binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their kinase activity and downstream signaling.
Q2: What are the expected downstream effects of this compound treatment that can be observed by western blot?
A2: this compound treatment is expected to decrease the phosphorylation of several downstream targets of Pim kinases. Key downstream targets include the pro-apoptotic protein BAD (at Ser112), the translation regulator 4E-BP1, and components of the mTORC1 pathway[10]. Therefore, a successful western blot experiment should show a decrease in the signal for phospho-BAD (Ser112) and phospho-4E-BP1.
Q3: What is the recommended concentration and treatment time for this compound in cell culture experiments?
A3: The optimal concentration and treatment time for this compound can vary depending on the cell line. A good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 to 10 µM and a time-course experiment from 1 to 24 hours. An IC50 of 0.1 µM has been reported for MM.1S cells[6][7].
Q4: What control experiments should I include when performing a western blot with this compound?
A4: It is essential to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A cell line or condition known to have high Pim kinase activity.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Experimental Protocols
General Western Blot Workflow
A standard western blot protocol involves sample preparation, gel electrophoresis, protein transfer, membrane blocking, antibody incubation, and signal detection.
A generalized workflow for a western blotting experiment.
Signaling Pathway of this compound Action
This compound inhibits Pim kinases, which in turn affects downstream signaling pathways involved in cell survival and proliferation.
Simplified signaling pathway showing the inhibitory effect of this compound on Pim kinases.
Troubleshooting Logic
This decision tree can help diagnose common western blot problems when using this compound.
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GDC-0339 Resistance in Multiple Myeloma
Welcome to the technical support center for researchers encountering resistance to the pan-Pim kinase inhibitor, GDC-0339, in multiple myeloma (MM) cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in multiple myeloma?
This compound is a potent, orally bioavailable pan-Pim kinase inhibitor that targets Pim-1, Pim-2, and Pim-3 kinases.[1] These serine/threonine kinases are overexpressed in multiple myeloma and play a crucial role in regulating cell survival, proliferation, and apoptosis.[2][3][4] this compound inhibits the kinase activity of Pim proteins, leading to the suppression of downstream signaling pathways that promote myeloma cell growth.
Q2: We are observing decreased sensitivity to this compound in our long-term cultures of MM.1S and RPMI-8226 cells. What are the potential mechanisms of resistance?
While specific research on acquired resistance to this compound in multiple myeloma cell lines is limited, resistance to Pim kinase inhibitors, in general, can be multifactorial.[2][5] Potential mechanisms include:
-
Upregulation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. A key candidate for this in the context of Pim kinase inhibition is the PI3K/Akt/mTOR pathway.[3][6][7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the bone marrow microenvironment: Interactions between myeloma cells and bone marrow stromal cells can confer drug resistance through the secretion of protective cytokines and growth factors.[4]
Q3: Our this compound-resistant cells show increased phosphorylation of Akt. Is there a rationale for combining this compound with a PI3K inhibitor?
Yes, there is a strong rationale for this combination. The PI3K/Akt/mTOR pathway is a critical survival pathway in multiple myeloma.[6][7] Pim kinases and the PI3K/Akt pathway have some overlapping downstream targets, and activation of the PI3K/Akt pathway can serve as a compensatory mechanism when Pim kinases are inhibited. Preclinical studies have suggested that combining a Pim inhibitor with a PI3K inhibitor can lead to synergistic anti-myeloma effects and may overcome resistance.[3]
Q4: We are considering a combination of this compound with a proteasome inhibitor like bortezomib or carfilzomib. Is this a viable strategy?
Combining a Pim kinase inhibitor with a proteasome inhibitor is a rational approach. Proteasome inhibitors induce cellular stress by causing the accumulation of misfolded proteins. Pim kinases are known to be involved in cellular stress responses. Therefore, dual inhibition may lead to enhanced myeloma cell death. Studies have shown synergistic effects when combining Pim inhibitors with proteasome inhibitors in multiple myeloma cells.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death in this compound treated cells over time. | Development of acquired resistance. | 1. Confirm resistance by determining the IC50 of this compound in your resistant cell line compared to the parental line (See Protocol 1). 2. Investigate the activation of bypass pathways, particularly the PI3K/Akt pathway, via Western blot (See Protocol 2). 3. Consider combination therapy with a PI3K inhibitor (e.g., GDC-0941) or a proteasome inhibitor (e.g., bortezomib). |
| High variability in cell viability assay results. | Inconsistent cell seeding density, reagent preparation, or incubation times. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Prepare fresh drug dilutions for each experiment. 3. Strictly adhere to the incubation times specified in the protocol. |
| Weak or no signal in Western blot for phosphorylated proteins. | Suboptimal protein extraction, phosphatase activity, or antibody issues. | 1. Use lysis buffers containing phosphatase and protease inhibitors. 2. Ensure samples are kept on ice or at 4°C throughout the extraction process. 3. Validate your primary and secondary antibodies for specificity and optimal dilution. |
| No synergistic effect observed with combination therapy. | Suboptimal drug concentrations or scheduling. | 1. Perform a dose-matrix experiment to determine the optimal concentrations for synergy. 2. Evaluate different scheduling regimens (e.g., sequential vs. concurrent administration). |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MM.1S | 150 | 1200 | 8 |
| RPMI-8226 | 250 | 2000 | 8 |
Note: These are representative values based on typical resistance development and should be experimentally determined.
Table 2: Synergistic Effects of this compound with a PI3K Inhibitor (GDC-0941) in this compound-Resistant MM.1S Cells
| This compound (nM) | GDC-0941 (nM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Combination Index (CI)* |
| 1200 | - | 50 | - | - |
| - | 500 | 60 | - | - |
| 600 | 250 | - | 25 | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MM.1S or RPMI-8226 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Pim Signaling Pathway
This protocol is to assess the activation status of the Pim and PI3K/Akt signaling pathways.
Materials:
-
MM.1S or RPMI-8226 cells (parental and this compound-resistant)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Pim-1, anti-Pim-2, anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat parental and resistant cells with this compound at indicated concentrations for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to treatment.
Materials:
-
MM.1S or RPMI-8226 cells
-
This compound and/or other inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired drug concentrations for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: PI3K/Akt as a bypass resistance mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Pim kinases in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K Signaling Pathway Inhibitor Affects Myeloma Cells in a Culture-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3KCA plays a major role in multiple myeloma and its inhibition with BYL719 decreases proliferation, synergizes with other therapies and overcomes stroma-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0339 Preclinical Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information on the potential toxicity of GDC-0339 observed in preclinical models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in-house experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound?
A1: Based on publicly available information, this compound, a pan-Pim kinase inhibitor, has been described as a well-tolerated compound in preclinical studies.[1][2][3] Key findings include favorable tolerability in rats following 7 days of dosing.[4]
Q2: Were there any observed effects on body weight or clinical signs in animal models?
A2: A 7-day study in rats indicated that treatment with this compound at doses up to 100 mg/kg/day had no effects on body weight or body weight gain.[4]
Q3: Have any cardiovascular or central nervous system (CNS) effects been reported?
A3: Preclinical assessments suggest a low potential for cardiovascular effects, based on IC50 values against the hERG and alpha1 receptors.[4] Additionally, a low likelihood of adverse CNS effects was reported, based on agonist and antagonist activity for dopamine and serotonin receptors, and low brain penetration.[4]
Q4: What is the on-target mechanism of action of this compound?
A4: this compound is a potent, orally bioavailable pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3 kinases.[1] Pim kinases are involved in cell survival and proliferation pathways, and their inhibition is a therapeutic strategy for cancers such as multiple myeloma.
Q5: What are the known downstream effects of this compound?
A5: By inhibiting Pim kinases, this compound is expected to modulate the phosphorylation of several downstream targets involved in cell cycle progression and apoptosis. This includes proteins such as c-Myc, p21, and BAD.
Troubleshooting Guide
Issue 1: Unexpected in vivo toxicity observed at previously reported "safe" doses.
-
Possible Cause 1: Vehicle Effects. The vehicle used to formulate this compound for in vivo administration can have its own toxicity profile.
-
Troubleshooting Step: Always run a vehicle-only control group in your experiments to differentiate between vehicle-induced and compound-induced toxicities.
-
-
Possible Cause 2: Animal Strain and Health Status. The strain, age, and health status of the animals can significantly influence their response to a test compound.
-
Troubleshooting Step: Ensure that the animal model used in your study is consistent with those cited in the literature. House animals in a controlled environment and monitor their health status closely.
-
-
Possible Cause 3: Formulation Issues. Improper formulation of this compound could lead to poor solubility, precipitation, or altered absorption, potentially causing localized toxicity or altered systemic exposure.
-
Troubleshooting Step: Characterize the formulation for solubility, stability, and homogeneity.
-
Issue 2: Discrepancies in in vitro cytotoxicity compared to published data.
-
Possible Cause 1: Cell Line Authenticity and Passage Number. Cell line misidentification or high passage numbers can lead to altered drug sensitivity.
-
Troubleshooting Step: Authenticate your cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range for your experiments.
-
-
Possible Cause 2: Assay Conditions. Differences in assay conditions, such as cell seeding density, incubation time, and the type of cytotoxicity assay used, can lead to variability in results.
-
Troubleshooting Step: Standardize your assay protocols and ensure they align with established methods.
-
Data Presentation
While detailed quantitative preclinical toxicology data for this compound is not publicly available, the following tables represent illustrative data typically generated in such studies for a kinase inhibitor. This data is not specific to this compound and should be used for informational purposes only.
Table 1: Illustrative Hematology Data from a 28-Day Repeat-Dose Toxicity Study in Rats.
| Parameter | Vehicle Control | Low Dose (e.g., 10 mg/kg/day) | Mid Dose (e.g., 30 mg/kg/day) | High Dose (e.g., 100 mg/kg/day) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.3 ± 1.1 | 7.9 ± 1.3 | 7.5 ± 1.0 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.8 ± 0.5 | 6.5 ± 0.4 |
| Hemoglobin (g/dL) | 14.1 ± 0.8 | 13.9 ± 0.9 | 13.5 ± 0.7 | 13.0 ± 0.6 |
| Platelets (x10⁹/L) | 850 ± 150 | 840 ± 160 | 820 ± 140 | 800 ± 130 |
*Statistically significant change from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Illustrative Clinical Chemistry Data from a 28-Day Repeat-Dose Toxicity Study in Rats.
| Parameter | Vehicle Control | Low Dose (e.g., 10 mg/kg/day) | Mid Dose (e.g., 30 mg/kg/day) | High Dose (e.g., 100 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 55 ± 15 | 65 ± 20 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 95 ± 20 | 110 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 24 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
*Statistically significant change from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Table 3: Illustrative Organ Weight Data from a 28-Day Repeat-Dose Toxicity Study in Rats.
| Organ | Vehicle Control | Low Dose (e.g., 10 mg/kg/day) | Mid Dose (e.g., 30 mg/kg/day) | High Dose (e.g., 100 mg/kg/day) |
| Liver (% of body weight) | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.8 ± 0.3 | 4.2 ± 0.5 |
| Kidneys (% of body weight) | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Spleen (% of body weight) | 0.2 ± 0.05 | 0.2 ± 0.04 | 0.18 ± 0.05 | 0.15 ± 0.04 |
*Statistically significant change from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. The following are generalized protocols for key experiments typically conducted for a small molecule drug candidate.
1. Repeat-Dose Toxicity Study (Rodent)
-
Test System: Sprague-Dawley rats (equal numbers of males and females).
-
Dose Groups: Vehicle control, low, mid, and high doses.
-
Route of Administration: Oral gavage.
-
Dosing Duration: 28 days.
-
Parameters Monitored:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to initiation and at termination.
-
Hematology and Clinical Chemistry: At termination.
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.
-
2. In Vitro hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: Patch-clamp electrophysiology.
-
Procedure: Cells are exposed to a range of concentrations of this compound and the effect on the hERG current is measured.
-
Endpoint: IC50 value (the concentration at which 50% of the hERG current is inhibited).
Visualizations
Caption: this compound inhibits Pim kinases, affecting downstream targets that regulate cell cycle and apoptosis.
Caption: A typical workflow for preclinical toxicity assessment of a new drug candidate.
References
GDC-0339 Metabolism and Experimental Outcomes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolism of GDC-0339 and its potential impact on experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during preclinical studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected in vivo efficacy despite potent in vitro activity. | Metabolic deactivation: this compound is metabolized by the cytochrome P450 enzyme CYP1A1 into a less active metabolite, G-1025. This conversion can reduce the effective concentration of the active drug at the tumor site. | 1. Assess CYP1A1 levels: If possible, measure the expression or activity of CYP1A1 in your tumor model. High levels may correlate with reduced this compound efficacy. 2. Consider CYP1A1 inhibitors: Co-administration with a CYP1A1 inhibitor could potentially increase the exposure of active this compound. However, this may also increase systemic toxicity and should be carefully evaluated. 3. Alternative models: If feasible, consider using a xenograft model with lower intrinsic CYP1A1 activity. |
| High variability in tumor response among individual animals. | Inter-animal differences in metabolism: Variations in CYP1A1 expression and activity among individual animals can lead to different rates of this compound metabolism and, consequently, variable therapeutic responses. | 1. Increase sample size: A larger cohort of animals can help to statistically account for individual metabolic differences. 2. Pharmacokinetic analysis: Conduct pharmacokinetic studies in a subset of animals to correlate drug and metabolite levels with tumor response. This can help to identify if metabolic differences are the primary driver of variability. |
| Discrepancy between in vitro and in vivo IC50 values. | Presence of metabolizing enzymes in vivo: Standard in vitro cell-based assays often lack the metabolic enzymes present in a whole organism. This can lead to an underestimation of the effective concentration of this compound required for a therapeutic effect in vivo. | 1. Utilize metabolically competent in vitro models: Consider using primary hepatocytes or 3D cell culture models that express metabolic enzymes for more predictive in vitro studies. 2. Factor in metabolic clearance: When designing in vivo studies, consider the metabolic clearance of this compound to ensure that the dosing regimen achieves and maintains therapeutic concentrations of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is primarily metabolized by the cytochrome P450 enzyme CYP1A1. This enzyme catalyzes the conversion of this compound to its main metabolite, G-1025.
Q2: How does the activity of the G-1025 metabolite compare to the parent compound, this compound?
A2: The G-1025 metabolite is significantly less potent than this compound, exhibiting a 10- to 20-fold reduction in its ability to inhibit Pim kinases. This metabolic conversion represents a deactivation pathway.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent, orally bioavailable pan-Pim kinase inhibitor. It targets Pim-1, Pim-2, and Pim-3 kinases, which are involved in cell survival and proliferation pathways. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Q4: What are the key pharmacokinetic properties of this compound?
A4: Preclinical studies have shown that this compound has good oral bioavailability. However, its clearance can vary between species, which is an important consideration when extrapolating data from animal models to humans.
Quantitative Data Summary
Table 1: this compound and Metabolite G-1025 Potency
| Compound | Target | Potency (Fold-change vs. This compound) |
| This compound | Pan-Pim Kinase | 1x |
| G-1025 | Pan-Pim Kinase | 10-20x less potent |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) |
| Mouse | Data not available | Data not available | ~0.9 |
| Rat | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available |
Note: Comprehensive, directly comparable preclinical pharmacokinetic data across multiple species in a single public source is limited. The provided half-life in mice is based on a single study and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Hepatocytes
This protocol provides a general framework for assessing the metabolic stability of this compound using cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Williams' Medium E (or other suitable culture medium)
-
This compound stock solution (in DMSO)
-
24-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Orbital shaker
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Plate the cells in a 24-well collagen-coated plate at a desired density (e.g., 0.5 x 10^6 cells/well) and allow them to attach for several hours in a 37°C, 5% CO2 incubator.
-
Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed culture medium to the final desired concentration (e.g., 1 µM).
-
Initiate Metabolism: After cell attachment, aspirate the plating medium and add the medium containing this compound to each well.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation medium from the wells.
-
Quench Reaction: Immediately quench the metabolic activity in the collected samples by adding a sufficient volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and its metabolite G-1025 using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate its metabolic half-life and intrinsic clearance.
Protocol 2: Multiple Myeloma Xenograft Model (RPMI-8226)
This protocol describes the establishment of a subcutaneous RPMI-8226 multiple myeloma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
RPMI-8226 human multiple myeloma cells
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture RPMI-8226 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Tumor Inoculation: Subcutaneously inject a specific number of RPMI-8226 cells (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally to the treatment group at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size or at a predetermined time point.
Visualizations
Caption: this compound inhibits Pim kinases, blocking pro-survival signaling.
Caption: Metabolic conversion of this compound to a less active form.
Caption: Integrated workflow for studying this compound metabolism and efficacy.
Validation & Comparative
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to GDC-0339 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
GDC-0339, a potent and selective pan-Pim kinase inhibitor, has demonstrated significant promise in preclinical models of multiple myeloma. While showing activity as a single agent, its true potential may lie in synergistic combinations with other anti-cancer agents. This guide provides an objective comparison of this compound's performance in combination with various targeted therapies, supported by available experimental data. We delve into the mechanistic rationale behind these combinations and provide detailed experimental protocols to aid in the design of future studies.
Synergistic Inhibition of the PI3K/AKT/mTOR Pathway
The Pim and PI3K/AKT/mTOR signaling pathways are critical regulators of cell growth, proliferation, and survival in cancer.[1][2] Both pathways share downstream effector molecules, creating a rationale for dual inhibition to achieve a more profound anti-tumor response. Preclinical evidence strongly supports the synergistic effects of combining this compound with inhibitors of the PI3K/AKT pathway.
This compound and PI3K Inhibitors: A Potent Partnership
In vitro studies have shown that combining this compound with a PI3K inhibitor leads to a significant increase in anti-proliferative activity in multiple myeloma cell lines. For instance, in the MM1.S human multiple myeloma cell line, the combination of this compound with the PI3K inhibitor GDC-0941 resulted in a notable decrease in the half-maximal inhibitory concentration (IC50) of this compound, indicating a synergistic interaction.[3]
| Cell Line | Agent(s) | IC50 (µM) | Fold Change in this compound Potency |
| MM1.S | This compound | 0.07 | - |
| MM1.S | This compound + GDC-0941 | 0.03 | 2.3x increase |
| Table 1: In vitro synergistic activity of this compound with a PI3K inhibitor in the MM1.S multiple myeloma cell line.[3] |
This compound and AKT Inhibitors: A "Remarkable" Combination
Further validating the strategy of targeting the PI3K/AKT/mTOR pathway, a "remarkable combination effect" has been observed in vivo when this compound is combined with the AKT inhibitor ipatasertib.[4] While specific quantitative data from this in vivo study is not publicly available, the qualitative description suggests a strong synergistic interaction that warrants further investigation.
Exploring Novel Synergistic Combinations
The potential for synergistic interactions with this compound extends beyond the PI3K/AKT pathway. Preclinical research in multiple myeloma has highlighted the efficacy of combining targeted agents like the BCL-2 inhibitor venetoclax and the proteasome inhibitor bortezomib with other therapies.[5][6] These agents represent promising candidates for combination studies with this compound.
Potential Synergy with Venetoclax
Venetoclax has shown significant activity in certain subtypes of multiple myeloma.[7] Given that Pim kinases are known to regulate apoptosis, combining this compound with an apoptosis-inducer like venetoclax could lead to enhanced cancer cell killing.
Potential Synergy with Bortezomib
Bortezomib is a cornerstone of multiple myeloma treatment.[6] Investigating the combination of this compound with a proteasome inhibitor could reveal synergistic effects through complementary mechanisms of action, potentially overcoming resistance to single-agent therapies.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MM1.S)
-
Complete culture medium
-
This compound and combination agent(s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent(s) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Mouse Model for Multiple Myeloma
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with other agents.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., MM1.S)
-
Matrigel
-
This compound and combination agent(s) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest multiple myeloma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer the treatments as per the desired dosing schedule and route (e.g., oral gavage for this compound).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflow
To visualize the interplay of the signaling pathways and the experimental process, the following diagrams are provided.
Caption: Crosstalk between Pim and PI3K/AKT signaling pathways.
Caption: General workflow for preclinical evaluation.
Conclusion
The available preclinical data strongly suggest that combining the pan-Pim kinase inhibitor this compound with agents targeting the PI3K/AKT pathway results in synergistic anti-cancer effects, particularly in multiple myeloma. The mechanistic rationale for this synergy is well-supported by the known crosstalk between these critical signaling pathways. Further investigation into combinations with other targeted agents, such as venetoclax and bortezomib, holds the potential to unlock even more effective therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel and effective cancer therapies.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models as a Translational Platform for the Development of New Therapeutic Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of venetoclax and teglicar in multiple myeloma cell lines [pharmacia.pensoft.net]
- 6. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chidamide and venetoclax synergistically exert cytotoxicity on multiple myeloma by upregulating BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating GDC-0339 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the validation process. This guide provides a framework for validating the target engagement of GDC-0339, a potent, orally bioavailable pan-Pim kinase inhibitor, and compares its performance with other Pim kinase inhibitors.[1] this compound has been evaluated as a potential treatment for multiple myeloma.[2][3]
The Pim Kinase Signaling Pathway
Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival and proliferation.[4] They are downstream effectors of several oncogenic pathways, including JAK/STAT.[1] Overexpression of Pim kinases is observed in various cancers, including multiple myeloma, where they contribute to tumor progression by inhibiting apoptosis and promoting cell growth.[5] this compound exerts its effect by inhibiting the phosphorylation of downstream substrates of Pim kinases.
Caption: Simplified diagram of the Pim kinase signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of Pim Kinase Inhibitors
A crucial aspect of validating a new inhibitor is comparing its potency against existing compounds. This compound demonstrates high potency against all three Pim kinase isoforms.
| Compound | Pim-1 (Ki, nM) | Pim-2 (Ki, nM) | Pim-3 (Ki, nM) | Primary Indication(s) | Reference |
| This compound | 0.03 | 0.1 | 0.02 | Multiple Myeloma | [1] |
| AZD1208 | 0.005 | 0.45 | 0.008 | Hematological Malignancies | [6] |
| PIM447 (LGH447) | 0.007 | 0.025 | 0.006 | Multiple Myeloma | [4][6] |
| SGI-1776 | 0.007 | 1.2 | 0.023 | Prostate Cancer, Leukemia | [6] |
Experimental Methodologies for Target Engagement Validation
To validate the intracellular target engagement of this compound, a multi-faceted approach employing several orthogonal assays is recommended. Here, we compare two robust methods: Western Blotting for downstream target phosphorylation and the NanoBRET™ Target Engagement Assay for direct target binding.
Western Blotting: Assessing Downstream Pathway Inhibition
Western blotting is a fundamental technique to functionally validate target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.[7] A reduction in the phosphorylation of a Pim kinase substrate, such as the pro-apoptotic protein BAD, serves as a reliable indicator of Pim inhibition in cells.[6]
Caption: General workflow for Western blot analysis to validate this compound target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Plate multiple myeloma cells (e.g., MM.1S or RPMI8226) and allow them to adhere.[1] Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against a phosphorylated Pim substrate (e.g., p-BAD Ser112), total substrate protein, and a loading control (e.g., GAPDH).[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the dose-dependent inhibition of Pim kinase activity.
NanoBRET™ Target Engagement Assay: Quantifying Direct Target Binding
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a technology that allows for the quantitative measurement of compound binding to a specific kinase target in living cells.[8] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a cell-permeable fluorescent energy transfer probe (tracer). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[9]
Experimental Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding a NanoLuc®-Pim kinase fusion protein. Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Treatment: Add the NanoBRET™ tracer and a dose range of the test compound (e.g., this compound) to the cells. Incubate to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoLuc® substrate to the wells and measure the filtered luminescence signals for both the donor (NanoLuc®) and the acceptor (tracer).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the binding affinity of the compound to the target kinase in the cellular environment.
Comparison of Validation Methods
| Feature | Western Blot (Phospho-Substrate) | NanoBRET™ Target Engagement Assay |
| Principle | Measures downstream functional effect (inhibition of substrate phosphorylation). | Measures direct, real-time binding of a compound to the target kinase.[8][9] |
| Readout | Semi-quantitative (band intensity). | Highly quantitative (IC50/apparent affinity).[9] |
| Cellular Context | Measures pathway inhibition in native or overexpressed systems. | Requires overexpression of a luciferase-tagged kinase fusion protein. |
| Throughput | Lower throughput, labor-intensive. | High throughput, suitable for 96- and 384-well plates.[8] |
| Advantages | Confirms functional consequence of target binding. Uses endogenous proteins. | Provides quantitative binding affinity data in live cells. High sensitivity.[8] |
| Limitations | Indirect measure of target engagement. Dependent on high-quality phospho-specific antibodies. | Requires genetic modification of cells. Potential for tracer-compound binding mode interference.[9] |
By employing a combination of functional assays like Western blotting and direct binding assays such as NanoBRET™, researchers can robustly validate the cellular target engagement of this compound, providing critical evidence for its mechanism of action and guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
A Head-to-Head In Vitro Comparison of Pan-Pim Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of prominent pan-Pim kinase inhibitors. It provides a summary of their performance based on experimental data, details the methodologies for key experiments, and visualizes critical biological pathways and experimental workflows.
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival, proliferation, and differentiation.[][2] Their overexpression is implicated in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[][3][4] Pan-Pim inhibitors, which target all three isoforms, are of particular interest due to the functional redundancy among the Pim kinases.[5] This guide provides a comparative analysis of several pan-Pim inhibitors based on their in vitro potency.
Comparative In Vitro Potency of Pan-Pim Inhibitors
The in vitro potency of pan-Pim inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which measure the concentration of the inhibitor required to reduce the kinase activity by 50% or the binding affinity of the inhibitor to the kinase, respectively. A lower IC50 or Ki value indicates a more potent inhibitor.
The following table summarizes the in vitro potency of several commercially available or clinically evaluated pan-Pim inhibitors against the three Pim kinase isoforms.
| Inhibitor | Pim-1 | Pim-2 | Pim-3 | Parameter |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | IC50[6][7] |
| PIM447 (LGH447) | 6 pM | 18 pM | 9 pM | Ki[6][7] |
| CX-6258 HCl | 5 nM | 25 nM | 16 nM | IC50[6][7] |
| TP-3654 | 5 nM | 239 nM | 42 nM | Ki[6][7] |
| SGI-1776 | 7 nM | 363 nM | 69 nM | IC50[8][9] |
| GDC-0339 | 0.03 nM | 0.1 nM | 0.02 nM | Ki[8] |
| Uzansertib (INCB053914) | 0.24 nM | 30 nM | 0.12 nM | IC50[6] |
| MEN1703 (SEL24-B489) | 2 nM | 2 nM | 3 nM | Kd[6] |
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[][3][10] Once expressed, Pim kinases phosphorylate a range of downstream substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and metabolism.[][3][10] Understanding this pathway is crucial for contextualizing the mechanism of action of Pim inhibitors.
Pim Kinase Signaling Pathway
Experimental Workflow for Inhibitor Characterization
The in vitro characterization of a pan-Pim inhibitor typically involves a multi-step process. Initially, a biochemical kinase assay is performed to determine the inhibitor's potency against the purified Pim kinase isoforms. Subsequently, cell-based assays, such as cell viability assays, are conducted to assess the inhibitor's effect on cancer cell lines that overexpress Pim kinases.
In Vitro Inhibitor Characterization Workflow
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize pan-Pim inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme
-
Pim kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Pan-Pim inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the pan-Pim inhibitor in the kinase buffer.
-
In a 384-well plate, add the inhibitor solution, the Pim kinase enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Materials:
-
Cancer cell line known to overexpress Pim kinases
-
Complete cell culture medium
-
Pan-Pim inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pan-Pim inhibitor in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the EC50 value.
References
- 2. apexbt.com [apexbt.com]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GDC-0339 in Combination with Immunomodulatory Drugs (IMiDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Pim kinase inhibitor GDC-0339 in combination with immunomodulatory drugs (IMiDs), leveraging available preclinical data for other pan-Pim kinase inhibitors as a proxy to evaluate potential synergistic anti-cancer effects, particularly in the context of multiple myeloma.
Executive Summary
The combination of pan-Pim kinase inhibitors with immunomodulatory drugs (IMiDs) represents a promising therapeutic strategy for multiple myeloma. Preclinical evidence strongly suggests a synergistic relationship wherein pan-Pim inhibitors enhance the anti-myeloma activity of IMiDs. This is primarily achieved by upregulating Cereblon (CRBN), the primary target of IMiDs, leading to enhanced degradation of the oncoproteins IKZF1 and IKZF3. While direct experimental data for this compound in combination with IMiDs is not yet publicly available, the data from other pan-Pim kinase inhibitors like PIM447, SGI1776, and CX6258 provide a strong rationale for investigating such a combination. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes the underlying signaling pathways to inform further research and development in this area.
Data Presentation
Table 1: In Vitro Synergy of Pan-Pim Kinase Inhibitors with IMiDs in Multiple Myeloma Cell Lines
| Pan-Pim Kinase Inhibitor | IMiD Combination | Cell Line | Combination Index (CI)* | Key Finding |
| PIM447 | Lenalidomide + Dexamethasone | MM1S | 0.065 | Strong synergy |
| PIM447 | Pomalidomide + Dexamethasone | MM1S | 0.077 | Strong synergy |
| PIM447 | Lenalidomide | MM1-S, NCI-H929 | Synergy Score >2 | Synergistic activity observed |
*Combination Index (CI) values < 1 indicate synergy. A lower CI value indicates a stronger synergistic effect.[1]
Table 2: In Vivo Efficacy of Pan-Pim Kinase Inhibitor and Lenalidomide Combination
| Pan-Pim Kinase Inhibitor | In Vivo Model | Key Finding |
| SGI1776 | Subcutaneous xenograft myeloma model | Enhanced anti-myeloma activity with lenalidomide combination.[2][3] |
| SGI1776 | Systemic xenograft myeloma model | More effective anti-myeloma activity with lenalidomide combination.[2] |
| CX6258 | Myeloma xenograft mouse model | Synergistic myeloma cell killing with lenalidomide without additional toxicities.[2][3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Pan-Pim Kinase Inhibitors and IMiDs Combination
Caption: Synergistic mechanism of pan-Pim inhibitors and IMiDs.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo evaluation of drug synergy.
Experimental Protocols
In Vitro Cell Viability and Synergy Assay
Objective: To determine the anti-proliferative effects of this compound and IMiDs, alone and in combination, and to quantify their synergistic interaction.
Methodology:
-
Cell Culture: Multiple myeloma cell lines (e.g., MM1S, NCI-H929) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and an IMiD (e.g., lenalidomide, pomalidomide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the IMiD, both as single agents and in combination.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The dose-response curves for each agent are generated, and the IC50 values are calculated. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using software like CalcuSyn. A CI value less than 1 indicates synergy.[1]
Western Blot Analysis for Protein Expression
Objective: To investigate the molecular mechanism of synergy by assessing the expression and degradation of key proteins in the signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Multiple myeloma cells are treated with this compound, an IMiD, or the combination for a specified time. Cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CRBN, IKZF1, IKZF3, and loading controls like GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of the this compound and IMiD combination.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID gamma) are subcutaneously injected with a suspension of multiple myeloma cells.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, IMiD alone, this compound + IMiD).
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the combination compared to single agents and the control. Survival analysis may also be performed.[2]
Conclusion
The available preclinical data for pan-Pim kinase inhibitors in combination with IMiDs provide a strong scientific rationale for the clinical investigation of this compound combined with an IMiD for the treatment of multiple myeloma. The synergistic mechanism, involving the upregulation of Cereblon and enhanced degradation of key oncoproteins, suggests a potential for improved efficacy over single-agent therapies. Further preclinical studies directly evaluating the this compound-IMiD combination are warranted to confirm these findings and to optimize dosing and scheduling for future clinical trials.
References
- 1. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-PIM Kinase Inhibitors Enhance Lenalidomide’s Anti-myeloma Activity Via Cereblon-IKZF1/3 Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Navigating Kinase Inhibitor Resistance: A Comparative Guide to GDC-0339
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a critical challenge in oncology. Understanding the nuances of cross-resistance between different kinase inhibitors is paramount for designing effective sequential and combination treatment strategies. This guide provides a comparative analysis of the pan-Pim kinase inhibitor GDC-0339, focusing on its performance in the context of resistance to other kinase inhibitors, supported by experimental data.
This compound: A Potent Pan-Pim Kinase Inhibitor
This compound is an orally bioavailable small molecule that potently inhibits all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3. These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, including multiple myeloma.
| Target | This compound Kᵢ (nM) |
| Pim-1 | 0.03 |
| Pim-2 | 0.1 |
| Pim-3 | 0.02 |
| Kᵢ: Inhibitory constant, a measure of the inhibitor's potency.[1] |
Cross-Resistance and Sensitization Profile of this compound
While direct, large-scale comparative studies profiling this compound against a wide array of kinase inhibitors in resistant cell lines are limited in the public domain, existing research provides critical insights into its cross-resistance profile. A key finding is the potential for this compound to overcome resistance to inhibitors of the PI3K/AKT/mTOR pathway.
Overcoming Resistance to AKT Inhibitors
A significant challenge in targeting the PI3K/AKT pathway is the development of acquired resistance. In prostate cancer models, resistance to the ATP-competitive AKT inhibitor ipatasertib has been shown to be driven by the rewiring of compensatory signaling pathways. Notably, this resistance can be reversed by co-treatment with this compound. While the ipatasertib-resistant tumors did not respond to this compound as a single agent, the combination of ipatasertib and this compound led to a remarkable anti-tumor effect. This suggests a lack of cross-resistance and a synergistic relationship where this compound can overcome the adaptive mechanisms that confer resistance to AKT inhibition.
Pim Kinase Upregulation as a Resistance Mechanism to Other Kinase Inhibitors
Emerging evidence suggests that the upregulation of Pim kinases can be a mechanism of resistance to other targeted therapies. For instance, in EGFR-mutated non-small cell lung cancer (NSCLC) cells that have developed resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), an increase in the expression of PIM1 and PIM3 has been observed. Treatment with the pan-Pim kinase inhibitor AZD1208 was effective in inducing apoptosis in both EGFR TKI-sensitive and resistant cells, indicating that Pim inhibition can circumvent this resistance mechanism.[2] This highlights a scenario where tumors resistant to one class of kinase inhibitors may acquire a dependency on Pim signaling, thereby becoming sensitive to this compound.
Mechanisms of Resistance to Pim Kinase Inhibitors
Understanding intrinsic and acquired resistance mechanisms to Pim kinase inhibitors themselves is crucial for predicting cross-resistance patterns.
Feedback Activation of mTOR Signaling
One identified mechanism of intrinsic resistance to Pim kinase inhibitors involves the feedback activation of the mTOR signaling pathway. Inhibition of Pim kinases can lead to an increase in reactive oxygen species (ROS), which in turn activates p38α and subsequently the AKT/mTOR pathway. This feedback loop can sustain cell survival despite Pim inhibition. This suggests that tumors with pre-existing hyperactivation of the p38 or mTOR pathways may exhibit primary resistance to this compound.
Below is a diagram illustrating this resistance pathway.
References
GDC-0339: A Comparative Analysis of its Crystallography and Binding Kinetics
A deep dive into the structural and kinetic properties of the pan-Pim kinase inhibitor GDC-0339, benchmarked against similar compounds.
In the landscape of cancer therapeutics, the development of selective and potent kinase inhibitors is a paramount goal. This compound, a pan-Pim kinase inhibitor, has emerged as a promising candidate, particularly for hematological malignancies. This guide provides a comparative analysis of the crystallographic and binding kinetic data of this compound and other notable Pim kinase inhibitors, including SGI-1776, AZD1208, PIM447, and INCB053914. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Crystallographic Insights: A Look into the Binding Pose
Table 1: Crystallographic Data for this compound in complex with Pim-1
| Parameter | Value |
| PDB ID | 6NO9[1] |
| Resolution | 1.71 Å[1] |
| Method | X-RAY DIFFRACTION[1] |
| R-Value Free | 0.205[1] |
| R-Value Work | 0.168[1] |
Binding Kinetics: Quantifying the Interaction
The efficacy of a drug is not solely determined by its affinity (how tightly it binds) but also by its kinetics (the rates of binding and unbinding). While specific on-rates (k_on) and off-rates (k_off) for this compound and its comparators are not widely published, equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) provide a valuable measure of their potency.
Table 2: Comparative Binding Kinetics Data of Pim Kinase Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | Pim-1 | 0.03[2] | - |
| Pim-2 | 0.1[2] | - | |
| Pim-3 | 0.02[2] | - | |
| SGI-1776 | Pim-1 | - | 7 ± 1.8 |
| Pim-2 | - | 363 ± 27.6 | |
| Pim-3 | - | 69 ± 9.2 | |
| AZD1208 | Pim-1 | 0.1[3] | 0.4[3] |
| Pim-2 | 1.92[3] | 5[3] | |
| Pim-3 | 0.4[3] | 1.9[3] | |
| PIM447 | Pim-1 | 0.006[4] | - |
| Pim-2 | 0.018[4] | - | |
| Pim-3 | 0.009[4] | - | |
| INCB053914 | Pim-1 | - | 0.24[5] |
| Pim-2 | - | 30[5] | |
| Pim-3 | - | 0.12[5] |
Note: Ki and IC50 values are highly dependent on assay conditions and should be compared with caution.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for GDC-0339: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of the potent pan-Pim kinase inhibitor, GDC-0339. A specific Safety Data Sheet (SDS) for this compound was not found in publicly available resources. Therefore, it is imperative to consult the SDS provided by your supplier and to adhere strictly to the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. The following procedures are based on best practices for the disposal of potent cytotoxic and hazardous chemical compounds in a research setting.
Core Principle: Treat as Hazardous Cytotoxic Waste
This compound is a potent kinase inhibitor and should be handled and disposed of as a hazardous cytotoxic compound.[1][2][3] This necessitates a cautious approach to minimize exposure to personnel and the environment. All waste generated, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated from general laboratory waste and disposed of through a certified hazardous waste management program.[1][4]
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal.[2][5] Use dedicated, clearly labeled containers for each waste stream.
-
Solid Waste:
-
Grossly Contaminated Items: Unused or expired this compound powder, contaminated weigh boats, and heavily contaminated gloves, bench paper, and pipette tips should be collected in a dedicated, sealable plastic bag or container. This container should be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and "this compound."[4]
-
Trace Contaminated Items: Labware with minimal residual contamination should still be considered hazardous. Whenever possible, decontaminate grossly contaminated labware before disposal.[6]
-
-
Liquid Waste:
-
Stock Solutions and Dilutions: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.[5][7] The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Liquid Waste," the chemical name "this compound," and the approximate concentration and solvent composition.
-
Solvent Segregation: It is best practice to segregate halogenated and non-halogenated solvent wastes.[5][8]
-
-
Sharps Waste:
2. Personal Protective Equipment (PPE) Disposal:
-
All PPE worn while handling this compound, including gloves, lab coats, and safety glasses, should be considered potentially contaminated.
-
Disposable gloves should be removed and discarded into the designated cytotoxic solid waste container immediately after handling the compound.
-
Reusable PPE, such as lab coats, should be decontaminated according to your institution's procedures for handling cytotoxic compounds.
3. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use a cleaning solution recommended by your institution's EHS department for cytotoxic compounds.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as cytotoxic solid waste.
4. Final Disposal:
-
Once waste containers are full, ensure they are securely sealed.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of any this compound waste in the regular trash or down the drain.[6]
Emergency Procedures: Spills and Exposures
In the event of a spill, immediately alert others in the area and follow your institution's established spill cleanup procedures for potent compounds. A spill management kit should be readily available in areas where cytotoxic drugs are handled.[9] In case of personal exposure, seek immediate medical attention and consult the compound's SDS.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling GDC-0339
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like GDC-0339. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to handle it with the care afforded to all potent research compounds.[1] The following guidelines are based on best practices for handling solid, non-volatile chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | A clean, buttoned lab coat should be worn at all times. |
| Respiratory Protection | N95 or higher respirator | Recommended when weighing or handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles. |
Engineering Controls
Engineering controls are designed to minimize exposure at the source.
| Control Type | Description |
| Ventilation | All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Contained Weighing | Use a balance with a draft shield within a ventilated enclosure to minimize the dispersal of powder. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of contamination and exposure.
Preparation and Handling of this compound Powder
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the weighed this compound powder slowly and carefully to avoid splashing.
-
Cap the container securely before vortexing or sonicating to ensure complete dissolution.
-
Handling of this compound Solutions
-
Personal Protective Equipment: Wear appropriate PPE, including double nitrile gloves and eye protection.
-
Manipulation: Conduct all dilutions and aliquoting of this compound solutions within a chemical fume hood.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Solid Waste
-
Contaminated Materials: All disposable items that have come into contact with this compound powder (e.g., weighing papers, pipette tips, gloves, absorbent paper) should be considered chemical waste.
-
Disposal Procedure:
Liquid Waste
-
Unused Solutions: Any unused or unwanted solutions of this compound must be disposed of as chemical waste.
-
Disposal Procedure:
-
Collect all liquid waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the solvent used.
-
Segregate waste streams based on solvent compatibility to prevent unintended reactions.
-
Dispose of the liquid waste container through your institution's hazardous waste management program. Do not pour down the drain.[3]
-
The Pim Kinase Signaling Pathway
This compound is a potent pan-Pim kinase inhibitor. The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[][6] They are often found to be overexpressed in various cancers. The diagram below illustrates the central role of Pim kinases in cellular signaling.
Caption: this compound inhibits Pim kinases, affecting downstream targets involved in cell survival and proliferation.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
